GSK926
Description
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Properties
Molecular Formula |
C29H35N7O2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)-3-pyridinyl]-1-propan-2-ylindazole-4-carboxamide |
InChI |
InChI=1S/C29H35N7O2/c1-18(2)36-26-14-22(21-6-7-27(30-15-21)35-10-8-34(5)9-11-35)13-23(25(26)17-32-36)28(37)31-16-24-19(3)12-20(4)33-29(24)38/h6-7,12-15,17-18H,8-11,16H2,1-5H3,(H,31,37)(H,33,38) |
InChI Key |
BAVPIUIORBFWSR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of GSK963: A Potent and Selective RIP1 Kinase Inhibitor for Necroptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK963 is a potent, selective, and structurally distinct small-molecule inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] Its discovery marked a significant advancement in the study of necroptosis, a form of programmed cell death implicated in a variety of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery, development, and characterization of GSK963, with a focus on its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of kinase inhibition, cell death, and inflammation.
Introduction: The Rise of Necroptosis and RIP1 Kinase as a Therapeutic Target
Necroptosis is a regulated form of necrosis that is orchestrated by a signaling cascade involving RIP1 kinase, RIP3 kinase, and Mixed Lineage Kinase Domain-Like (MLKL) protein. Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response. Growing evidence has implicated necroptosis as a key driver of pathology in a range of human diseases, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury.
The serine/threonine kinase RIP1 is a critical upstream regulator of necroptosis.[3] Its kinase activity is essential for the initiation of the necroptotic signaling cascade.[3] This has made RIP1 kinase an attractive therapeutic target for the development of novel anti-inflammatory agents. The first-generation RIP1 kinase inhibitor, Necrostatin-1 (Nec-1), was instrumental in elucidating the role of RIP1 in necroptosis. However, its moderate potency, off-target effects on indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetic properties limited its utility as a therapeutic agent.[1][2] This spurred the search for next-generation RIP1 inhibitors with improved potency, selectivity, and drug-like properties, leading to the discovery of GSK963.[1][2]
Discovery of GSK963: A High-Throughput Screening Success
GSK963 was identified through a high-throughput screening (HTS) of GlaxoSmithKline's extensive compound library, which contained approximately 2 million compounds.[1] The primary screen utilized an ADP-Glo™ biochemical assay to identify inhibitors of RIP1 kinase activity.[1] A racemic screening hit was subsequently separated into its active (GSK963) and inactive (GSK962) enantiomers.[1] This chiral separation was crucial, as the inactive enantiomer, GSK962, serves as an ideal negative control to confirm that the observed biological effects of GSK963 are due to on-target RIP1 kinase inhibition.[1][2]
Mechanism of Action: Potent and Selective Inhibition of RIP1 Kinase
GSK963 is a highly potent inhibitor of RIP1 kinase. Biochemical assays have demonstrated its ability to inhibit RIP1 with low nanomolar efficacy. A fluorescence polarization (FP) binding assay revealed an IC50 of 29 nM.[1][4][5][6][7][8]
A key advantage of GSK963 is its exceptional selectivity. It was profiled against a panel of 339 other kinases and showed greater than 10,000-fold selectivity for RIP1.[1][2][4][5][7] Furthermore, unlike Nec-1, GSK963 demonstrates no measurable inhibitory activity against IDO.[1][2][9] This high degree of selectivity minimizes the potential for off-target effects, making it a superior tool for studying RIP1 biology and a more promising candidate for therapeutic development.
In Vitro Efficacy: Inhibition of Necroptosis in Cellular Assays
GSK963 effectively blocks necroptosis in various human and murine cell lines. In cellular assays, it inhibits RIP1-dependent cell death with IC50 values in the low nanomolar range.[1][5]
Quantitative Data Summary
| Assay Type | Cell Line | Species | Stimulus | IC50 (nM) | Reference |
| Necroptosis | L929 | Murine | TNF + zVAD | 1 | [1][9] |
| Necroptosis | U937 | Human | TNF + zVAD | 4 | [1][9] |
| Necroptosis | Primary Murine BMDM | Murine | TNF + zVAD | ~2 | [1][10] |
| Necroptosis | Primary Human Neutrophils | Human | TNF + zVAD + SMAC mimetic | ~1 | [1][10][11] |
| RIP1 Kinase Binding (FP) | - | - | - | 29 | [1][4][5][6][7][8] |
BMDM: Bone Marrow-Derived Macrophages
In Vivo Efficacy: Protection in a Model of Sterile Shock
The potent in vitro activity of GSK963 translates to in vivo efficacy. In a mouse model of TNF-induced sterile shock, administration of GSK963 provided significant protection against hypothermia, a key indicator of disease severity in this model.[1][9] A dose of 2 mg/kg of GSK963 resulted in complete protection from temperature loss, demonstrating its potent anti-inflammatory effects in a whole-animal system.[1][4][7][9][12] The inactive enantiomer, GSK962, showed no protective effect, further confirming the on-target action of GSK963.[1]
Signaling Pathways and Experimental Workflows
RIP1-Mediated Necroptosis Signaling Pathway
The following diagram illustrates the central role of RIP1 kinase in the necroptosis signaling pathway and the point of intervention for GSK963.
Caption: RIP1-mediated necroptosis pathway and the inhibitory action of GSK963.
Experimental Workflow for In Vitro Necroptosis Assay
The following diagram outlines the typical workflow for assessing the efficacy of GSK963 in a cell-based necroptosis assay.
Caption: Workflow for determining the IC50 of GSK963 in a necroptosis assay.
Detailed Experimental Protocols
RIP1 Kinase Biochemical Assay (ADP-Glo™)
This protocol is adapted from the methods used for the initial high-throughput screening of RIP1 inhibitors.[1]
Objective: To measure the enzymatic activity of RIP1 kinase and assess the inhibitory potential of GSK963.
Materials:
-
Recombinant human RIP1 kinase
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
GSK963 (and other test compounds)
-
Assay plates (white, opaque, 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[13]
-
Add 5 µL of the kinase reaction mix containing RIP1 kinase and substrate to each well of the assay plate.
-
Add serial dilutions of GSK963 or control compounds to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[1][13]
-
Incubate the reaction at room temperature for 120 minutes.[13]
-
Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate at room temperature for 30-60 minutes.[14]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value.
Cellular Necroptosis Assay (CellTiter-Glo®)
This protocol is based on the methods used to evaluate the potency of GSK963 in inhibiting necroptosis in cell lines.[1][10]
Objective: To determine the IC50 of GSK963 for the inhibition of TNF-induced necroptosis.
Materials:
-
L929 (murine fibrosarcoma) or U937 (human monocytic) cells
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
TNFα (Tumor Necrosis Factor-alpha)
-
zVAD-fmk (pan-caspase inhibitor)
-
GSK963
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed L929 or U937 cells into an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK963 in cell culture medium.
-
Treat the cells with the GSK963 dilutions and incubate for 1 hour.
-
Induce necroptosis by adding TNFα (e.g., 10-100 ng/mL) and zVAD-fmk (e.g., 20-50 µM).
-
Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[2][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[2][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][15]
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
In Vivo TNF-Induced Sterile Shock Model
This protocol describes the in vivo model used to assess the efficacy of GSK963.[1][9]
Objective: To evaluate the ability of GSK963 to protect against TNF-induced hypothermia in mice.
Materials:
-
C57BL/6 mice
-
Recombinant murine TNFα
-
zVAD-fmk
-
GSK963 (formulated for intraperitoneal injection)
-
Vehicle control
-
Rectal thermometer
Procedure:
-
Acclimatize C57BL/6 mice to the experimental conditions.
-
Administer GSK963 (e.g., 0.2 and 2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4]
-
After 15 minutes, induce shock by intravenous (i.v.) injection of a combination of TNFα (e.g., 10-20 µ g/mouse ) and zVAD-fmk (e.g., 20 mg/kg).[1]
-
Monitor the core body temperature of the mice at regular intervals (e.g., every 30 minutes for 3-6 hours) using a rectal thermometer.
-
Record survival rates over a 24-hour period.
-
Compare the temperature profiles and survival rates of the GSK963-treated groups to the vehicle-treated group.
Conclusion and Future Directions
GSK963 represents a significant milestone in the development of RIP1 kinase inhibitors. Its high potency, exquisite selectivity, and demonstrated in vivo efficacy have established it as a valuable research tool for dissecting the complex roles of RIP1 kinase in health and disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers seeking to utilize GSK963 in their own studies.
While GSK963 itself has primarily served as a tool compound, its discovery has paved the way for the development of clinically advanced RIP1 inhibitors. The insights gained from the characterization of GSK963 have been instrumental in guiding the design of next-generation molecules with improved pharmacokinetic and pharmacodynamic properties suitable for therapeutic use in humans. The continued exploration of RIP1 kinase biology, facilitated by potent and selective inhibitors like GSK963, holds great promise for the development of novel treatments for a wide range of inflammatory and degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. OUH - Protocols [ous-research.no]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
The Cellular Function of GSK926: A Technical Guide for Researchers
An in-depth examination of the potent and selective EZH2 inhibitor, GSK926, detailing its mechanism of action, impact on cellular signaling, and methodologies for its study.
This compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homologue 2).[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional gene silencing.[2][4] Aberrant EZH2 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][5] This guide provides a comprehensive overview of the cellular functions of this compound, its mechanism of action, and its effects on key signaling pathways, intended for researchers and professionals in drug development.
Mechanism of Action
This compound functions as a direct and selective inhibitor of the PRC2 enzymatic activity.[2] It is an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it competes with the natural methyl donor cofactor, SAM, for binding to the EZH2 active site.[2][3] By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to H3K27, thereby inhibiting the formation of the H3K27me3 repressive mark.[2][6] This leads to the reactivation of silenced tumor suppressor genes.[6][7]
Figure 1: Mechanism of this compound Action.
Cellular Functions and Effects
The primary cellular function of this compound is the dose-dependent reduction of nuclear H3K27me3 levels.[2] This epigenetic modification leads to several downstream effects on cancer cells:
-
Inhibition of Cell Proliferation: this compound has been shown to impair the proliferation of breast and prostate cancer cells.[2][5]
-
Reactivation of Gene Expression: By inhibiting the repressive H3K27me3 mark, this compound can lead to the de-repression of PRC2 target genes.[6]
-
Potential for Apoptosis and Cell Cycle Arrest: While detailed studies on this compound are limited, other EZH2 inhibitors have been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]
Impact on Signaling Pathways
EZH2 activity is interconnected with various signaling pathways that are crucial for cancer cell survival and proliferation. By inhibiting EZH2, this compound can indirectly modulate these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell growth, survival, and metabolism. EZH2 can be phosphorylated and activated by Akt, a central kinase in this pathway.[4] Furthermore, EZH2 can regulate the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[4] Inhibition of EZH2 by this compound could therefore influence the activity of this pathway.
Figure 2: EZH2 Interaction with PI3K/Akt Pathway.
Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. Some studies have shown that EZH2 inhibition can suppress the RhoA/ROCK signaling pathway, leading to a downregulation of EMT-related molecules.[8][9]
Figure 3: EZH2 and Rho/ROCK Signaling Pathway.
Quantitative Data
The potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data.
| Parameter | Value | Description | Reference |
| IC50 (EZH2) | 0.02 µM | Half-maximal inhibitory concentration against the EZH2 enzyme in a biochemical assay. | [1][10] |
| Ki | 7.9 nM | Inhibition constant, indicating the binding affinity of this compound to EZH2. | [1] |
| Cellular IC50 (H3K27me3) | 324 nM | Half-maximal inhibitory concentration for the reduction of H3K27 methylation in HCC1806 human breast cancer cells after 72 hours of treatment. | [1][4][11] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[12][13][14][15] Ki (Inhibition Constant) is a measure of the binding affinity of an inhibitor to an enzyme.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cellular functions. Below are representative protocols for key experiments.
EZH2 Biochemical Assay
This assay quantifies the enzymatic activity of EZH2 and the inhibitory effect of compounds like this compound.
Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-[3H-methyl]-adenosyl-L-methionine to a histone substrate.
Protocol:
-
Prepare a reaction mixture containing recombinant PRC2 complex, a histone H3 peptide or nucleosome substrate, and S-[3H-methyl]-adenosyl-L-methionine in an appropriate assay buffer.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated radiolabeled SAM.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Inhibition Assay (Immunofluorescence)
This assay visualizes and quantifies the reduction of H3K27me3 levels within cells upon treatment with this compound.
Principle: Immunofluorescence microscopy uses specific antibodies to detect the H3K27me3 mark in fixed and permeabilized cells.
Protocol:
-
Seed cells (e.g., HCC1806) in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations or a vehicle control for a specified duration (e.g., 72 hours).[2]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for H3K27me3.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of H3K27me3 in the nucleus and normalize it to the DAPI signal.
-
Determine the cellular IC50 value from the dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of cancer cell lines.
Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure ATP levels, which correlate with the number of metabolically active cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a low density.
-
After allowing the cells to attach, treat them with a serial dilution of this compound or a vehicle control.
-
Incubate the cells for an extended period (e.g., 6 days) to allow for multiple cell divisions.[2]
-
At the end of the incubation period, add the CellTiter-Glo® reagent to the wells.
-
Lyse the cells by shaking the plate for a few minutes.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 from the resulting dose-response curve.
Figure 4: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of EZH2.[2][3] Its ability to selectively inhibit the methyltransferase activity of EZH2 in cells provides a powerful tool for dissecting the downstream consequences of this epigenetic modification. Understanding the cellular functions of this compound and its impact on signaling pathways is essential for advancing our knowledge of EZH2-driven cancers and for the development of novel epigenetic therapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of EZH2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diosgenin and GSK126 Produce Synergistic Effects on Epithelial–Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosgenin and GSK126 Produce Synergistic Effects on Epithelial-Mesenchymal Transition in Gastric Cancer Cells by Mediating EZH2 via the Rho/ROCK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | EZH2抑制剂 | MCE [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 14. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
GSK926: A Potent and Selective Chemical Probe for Interrogating EZH2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). This modification leads to transcriptional repression and is crucial for processes such as cell differentiation, proliferation, and development. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. Chemical probes are indispensable tools for dissecting the biological roles of enzymes like EZH2 and for validating their therapeutic potential. GSK926 has emerged as a potent, selective, and cell-active small molecule inhibitor of EZH2, serving as a valuable chemical probe for both in vitro and cellular investigations of EZH2 function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use.
Mechanism of Action
This compound functions as a highly potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of EZH2. SAM is the universal methyl group donor utilized by histone methyltransferases, including EZH2. By competing with SAM for binding to the catalytic pocket of EZH2, this compound effectively blocks the transfer of a methyl group to histone H3 at lysine 27, thereby inhibiting the formation of H3K27me3. This direct inhibition of EZH2's enzymatic activity leads to a reduction in global H3K27me3 levels within cells, subsequently derepressing target genes and influencing cellular processes such as proliferation.
Quantitative Data Summary
This compound exhibits high potency against EZH2 in biochemical assays and demonstrates on-target activity in cellular contexts. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of this compound against EZH2
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 20 nM (0.02 µM) | Against EZH2/PRC2 complex | |
| Kᵢ | 7.9 nM | Apparent Kᵢ, SAM-competitive |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | IC₅₀ | Conditions | Reference |
| H3K27me3 Inhibition | HCC1806 (Breast Cancer) | 220 nM | 72-hour treatment | |
| Cell Proliferation | LNCaP (Prostate Cancer) | 4.5 µM | 6-day treatment | |
| Cell Proliferation | MDA-MB-468 (Breast Cancer) | >50 µM | 6-day treatment | |
| Cell Proliferation | PC3 (Prostate Cancer) | >50 µM | 6-day treatment |
Table 3: Selectivity Profile of this compound
| Methyltransferase | Selectivity (Fold vs. EZH2 IC₅₀) |
| EZH1 | 125 |
| Other Methyltransferases | >1000 |
Note: The selectivity data is derived from a panel of over 20 human methyltransferases.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.
Biochemical EZH2 Inhibition Assay (AlphaLISA)
This protocol describes a homogenous, non-radioactive proximity-based assay to measure the inhibition of EZH2 activity.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
This compound
-
S-Adenosyl-L-methionine (SAM)
-
Biotinylated Histone H3 (1-28) peptide substrate
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in AlphaLISA Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PRC2 complex and biotinylated H3 peptide substrate in AlphaLISA Assay Buffer to the desired working concentrations.
-
Reaction Initiation: In a 384-well plate, add the following in order:
-
5 µL of diluted this compound or DMSO (vehicle control).
-
5 µL of diluted PRC2 complex.
-
10 µL of a mix of biotinylated H3 peptide and SAM.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Detection:
-
Prepare a detection mix containing AlphaLISA anti-H3K27me3 Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer.
-
Add 10 µL of the detection mix to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable curve-fitting software.
Cellular H3K27me3 Inhibition Assay (Immunofluorescence)
This protocol outlines a method to quantify the reduction of global H3K27me3 levels in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCC1806)
-
This compound
-
Cell culture medium and supplements
-
96-well or 384-well black, clear-bottom imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K27me3
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into the imaging plates at a density that allows for sub-confluent growth after the treatment period. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
Fixation and Permeabilization:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-H3K27me3 antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash the cells with PBS and acquire images using a high-content imaging system.
-
Image Analysis: Use appropriate image analysis software to quantify the mean fluorescence intensity of H3K27me3 staining within the DAPI-defined nuclear area.
-
Data Analysis: Normalize the H3K27me3 intensity to the DMSO control and determine the IC₅₀ value for cellular H3K27me3 inhibition.
Cell Proliferation Assay (MTT)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 6 days).
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) value.
Visualizations
EZH2 Catalytic Cycle and Inhibition by this compound
Caption: Mechanism of EZH2 inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the characterization of this compound.
Simplified EZH2 Signaling Pathways
Caption: Simplified overview of EZH2's role in major signaling pathways.
The Role of GSK926 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK926, a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homologue 2). EZH2 is a key epigenetic regulator, and its dysregulation is implicated in various cancers. This compound's ability to modulate EZH2 activity makes it a valuable tool for research and a potential therapeutic agent. This document details the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed protocols for key experiments, and visual representations of its signaling pathway and experimental workflows.
Core Concepts: this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is histone modification. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This H3K27me3 mark is a hallmark of transcriptionally silenced chromatin, and aberrant EZH2 activity can lead to the inappropriate silencing of tumor suppressor genes, driving cancer progression.[1]
This compound is a selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[1][2][3] By competing with the methyl donor SAM, this compound effectively blocks the methyltransferase activity of EZH2, leading to a reduction in global H3K27me3 levels and the reactivation of silenced genes.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's inhibitory activity against EZH2 and its effects on cancer cell lines.
| Parameter | Value | Assay Condition | Reference |
| IC50 (EZH2) | 0.02 µM (20 nM) | Biochemical Assay | [2][3] |
| Ki (EZH2) | 7.9 nM | Biochemical Assay | [2][3] |
Table 1: Biochemical Activity of this compound against EZH2. IC50 represents the concentration of this compound required to inhibit 50% of EZH2 enzymatic activity. Ki is the inhibition constant, indicating the binding affinity of this compound to EZH2.
| Cell Line | Cancer Type | Parameter | Value | Assay | Duration | Reference |
| HCC1806 | Breast Cancer | H3K27me3 IC50 | Not explicitly stated, but dose-dependent reduction observed | Immunofluorescence | 72 hours | [1] |
| LNCaP | Prostate Cancer | Proliferation IC50 | 4.5 µM | Chemiluminescence | 6 days | [1] |
Table 2: Cellular Activity of this compound. H3K27me3 IC50 reflects the concentration of this compound needed to reduce H3K27 trimethylation by 50% in cells. Proliferation IC50 is the concentration required to inhibit cell growth by 50%.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of EZH2 in epigenetic regulation and the mechanism of inhibition by this compound.
References
GSK926: A Technical Guide to its Selectivity Profile Against Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of GSK926, a potent and selective inhibitor of the histone methyltransferase EZH2. The information presented herein is compiled from primary research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, epigenetics, and drug discovery.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the histone H3-lysine 27 (H3K27) methyltransferase EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). As a S-adenosylmethionine (SAM)-competitive inhibitor, this compound effectively blocks the catalytic activity of EZH2, leading to a reduction in H3K27 methylation and subsequent modulation of gene expression. This guide details the quantitative selectivity of this compound against a panel of other histone methyltransferases (HMTs), provides the experimental protocols used for these determinations, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated against a panel of SAM-utilizing methyltransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potent and specific activity against EZH2.
| Methyltransferase | This compound IC50 (µM) | Selectivity vs. EZH2 (-fold) |
| EZH2 | 0.02 | 1 |
| EZH1 | 2.5 | 125 |
| CARM1 (PRMT4) | >50 | >2500 |
| G9a | >50 | >2500 |
| SETD7 | >50 | >2500 |
| PRMT1 | >50 | >2500 |
| PRMT3 | >50 | >2500 |
| PRMT5 | >50 | >2500 |
| PRMT6 | >50 | >2500 |
| SETD2 | >50 | >2500 |
| SUV39H2 | >50 | >2500 |
| MLL1 | >50 | >2500 |
| SMYD2 | >50 | >2500 |
| SMYD3 | >50 | >2500 |
Data compiled from Verma et al., ACS Medicinal Chemistry Letters, 2012, 3(12), 1091-1096.[1][2][3][4]
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using a biochemical assay with a purified five-component PRC2 complex.
EZH2 Biochemical Inhibition Assay
Objective: To determine the IC50 value of this compound against the purified human PRC2 complex.
Materials:
-
Enzyme: Purified recombinant human five-component PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2).
-
Substrate: Histone H3 peptide (biotinylated).
-
Cofactor: S-[3H]-adenosyl-L-methionine ([3H]-SAM).
-
Inhibitor: this compound.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing DTT, MgCl2, and Tween-20.
-
Detection: Streptavidin-coated scintillation proximity assay (SPA) beads.
Procedure:
-
The PRC2 enzyme, histone H3 peptide substrate, and varying concentrations of this compound were pre-incubated in the assay buffer.
-
The enzymatic reaction was initiated by the addition of [3H]-SAM.
-
The reaction was allowed to proceed for a defined period at a controlled temperature.
-
The reaction was quenched by the addition of excess unlabeled SAM.
-
Streptavidin-coated SPA beads were added to the reaction mixture to capture the biotinylated, [3H]-methylated histone H3 peptide.
-
The radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the data to a four-parameter equation.
Visualizations
EZH2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical function of the PRC2 complex in gene silencing and the mechanism of action for this compound.
Caption: EZH2-mediated gene silencing and this compound inhibition.
Experimental Workflow for HMT Inhibition Assay
The following diagram outlines the key steps in the biochemical assay used to determine the selectivity profile of this compound.
Caption: Workflow for the HMT biochemical inhibition assay.
Conclusion
This compound is a highly potent and selective inhibitor of EZH2, demonstrating over 1000-fold selectivity against a broad range of other histone methyltransferases, with the exception of the highly homologous EZH1, against which it still maintains a 125-fold selectivity.[1] This robust selectivity profile, established through rigorous biochemical assays, underscores the value of this compound as a chemical probe for studying the biological functions of EZH2 and as a promising therapeutic candidate for cancers characterized by EZH2 dysregulation. The detailed experimental protocols and illustrative diagrams provided in this guide offer a comprehensive resource for researchers working with this and other HMT inhibitors.
References
- 1. This compound | EZH2抑制剂 | MCE [medchemexpress.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK963: A Technical Guide to Target Validation as a Potent and Selective RIP1 Kinase Inhibitor
This technical guide provides an in-depth overview of the target validation studies for GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical characterization of this compound.
Biochemical Potency and Selectivity
GSK963 is a chiral small molecule identified through high-throughput screening and subsequent optimization.[1] It demonstrates high potency for RIPK1 in biochemical assays.
| Parameter | Value | Assay Type |
| IC50 vs. RIPK1 | 29 nM | Fluorescence Polarization (FP) Binding Assay |
| Kinase Selectivity | >10,000-fold selective for RIPK1 | P33-radiolabeled assay against a panel of 339 kinases |
| IDO Activity | Inactive | Indoleamine-2,3-dioxygenase (IDO) activity assay |
Table 1: Biochemical potency and selectivity of GSK963.
The high selectivity of GSK963 is a key attribute, as it minimizes the potential for off-target effects. Notably, unlike the first-generation RIPK1 inhibitor Necrostatin-1 (Nec-1), GSK963 does not inhibit IDO.[1][2] An inactive enantiomer, GSK962, is available and serves as a crucial negative control to confirm on-target effects in experimental settings.[1]
Cellular Activity: Inhibition of Necroptosis
GSK963 effectively blocks necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity, in both human and murine cell lines.
| Cell Line | Organism | Cell Type | Stimulus | IC50 |
| L-929 | Mouse | Fibrosarcoma | TNF + zVAD-FMK | 1 nM |
| U937 | Human | Monocytic | TNF + zVAD-FMK | 4 nM |
| Primary Murine BMDM | Mouse | Bone Marrow-Derived Macrophages | TNF + zVAD-FMK | Not specified |
| Primary Human Neutrophils | Human | Neutrophils | TNF + zVAD-FMK + SMAC mimetic | Not specified |
Table 2: Cellular potency of GSK963 in necroptosis assays.[1][2]
The sub-nanomolar to low nanomolar potency in cellular assays highlights the ability of GSK963 to effectively engage its target in a complex biological environment.
In Vivo Efficacy in a Model of Sterile Shock
The in vivo efficacy of GSK963 was evaluated in a murine model of TNF-induced sterile shock, where RIPK1 kinase activity is a key driver of pathology.
| Animal Model | Dose (mg/kg, i.p.) | Effect |
| C57BL/6 Mice | 0.2 | Significant protection from hypothermia |
| C57BL/6 Mice | 2 | Complete protection from TNF+zVAD-induced hypothermia |
| C57BL/6 Mice | 10 | Not specified |
Table 3: In vivo efficacy of GSK963.[1][3]
These in vivo results demonstrate that the potent in vitro activity of GSK963 translates to a robust protective effect in a disease-relevant animal model.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of the Necroptosis Pathway
GSK963 specifically targets the kinase activity of RIPK1, which is a critical node in the TNF signaling pathway. Upon TNF-α stimulation, in the absence of caspase-8 activity, RIPK1 is phosphorylated and forms a complex with RIPK3 and MLKL, leading to necroptosis. GSK963 binds to RIPK1 and prevents its autophosphorylation, thereby inhibiting the formation of the necrosome and subsequent cell death. Importantly, GSK963 does not affect other branches of the TNF signaling pathway, such as NF-κB activation or apoptosis.[1]
Experimental Workflow for Target Validation
The target validation for GSK963 followed a logical progression from biochemical assays to cellular and in vivo models.
Detailed Experimental Protocols
Kinase Selectivity Profiling
-
Assay: P33-radiolabeled kinase activity assay.
-
Provider: Reaction Corp Biology.
-
Methodology: GSK963 was tested at a concentration of 10 µM in duplicate against a panel of 339 kinases. Reactions were carried out at 10 µM ATP.
-
Data Analysis: Results are reported as the percentage of remaining enzyme activity relative to a DMSO control.[1]
Necroptosis Cell Viability Assay
-
Cell Lines: L929 (mouse fibrosarcoma) and U937 (human monocytic) cells.
-
Reagents: Recombinant TNF-α, zVAD-FMK (pan-caspase inhibitor), and CellTiter-Glo Luminescent Cell Viability Assay kit.
-
Protocol:
-
Seed cells in 96-well plates.
-
Pre-treat cells with a serial dilution of GSK963, GSK962 (inactive enantiomer), or Nec-1 for 30 minutes.
-
Induce necroptosis by adding TNF-α (e.g., 50 ng/mL) and zVAD-FMK (e.g., 50 µM).
-
Incubate overnight.
-
Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.
-
-
Data Analysis: Calculate IC50 values from dose-response curves.[1]
Western Blot for NF-κB Signaling
-
Cell Line: Bone marrow-derived macrophages (BMDMs).
-
Reagents: Recombinant TNF-α, GSK963, antibodies against IκB, phospho-IκB, and a loading control (e.g., tubulin).
-
Protocol:
-
Pre-treat BMDMs with GSK963 (e.g., 100 nM) or a vehicle control for 30 minutes.
-
Stimulate cells with TNF-α (e.g., 50 ng/mL) for 5 and 15 minutes.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against IκB, phospho-IκB, and tubulin, followed by appropriate secondary antibodies.
-
Visualize protein bands using a suitable detection method.
-
-
Data Analysis: Assess the levels of phospho-IκB and the degradation of total IκB to determine the effect of GSK963 on NF-κB pathway activation.[4]
In Vivo TNF-Induced Sterile Shock Model
-
Animal Model: C57BL/6 mice.
-
Reagents: Recombinant TNF-α, zVAD-FMK, GSK963, and GSK962.
-
Protocol:
-
Administer GSK963 (e.g., 0.2, 2 mg/kg), GSK962 (e.g., 20 mg/kg), or vehicle control via intraperitoneal (i.p.) injection.
-
After 15 minutes, induce shock by intravenous (i.v.) injection of TNF-α and zVAD-FMK.
-
Monitor the core body temperature of the mice over time.
-
-
Data Analysis: Compare the temperature profiles of the different treatment groups to assess the protective effect of GSK963.[1]
References
An In-Depth Technical Guide on the Effect of GSK926 on Histone H3K27 Trimethylation
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a critical epigenetic modification associated with transcriptional repression and is frequently dysregulated in various cancers. The enzyme responsible for this mark, Enhancer of Zeste Homolog 2 (EZH2), has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of GSK926, a potent and selective small molecule inhibitor of EZH2. We detail its mechanism of action, present quantitative data on its inhibitory effects, and provide standardized protocols for key experimental assays used to evaluate its impact on H3K27 trimethylation. This document serves as a resource for researchers investigating EZH2 biology and developing novel epigenetic therapies.
Core Mechanism of Action: Inhibition of EZH2-mediated Methylation
Histone H3K27 trimethylation is a hallmark of facultative heterochromatin, leading to the silencing of target gene expression. This process is catalyzed by the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the core catalytic subunit.[1][2][3][4] EZH2 transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3.[1][4][5] In numerous cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting tumorigenesis.[1][4]
This compound is a highly selective, cell-active small molecule that functions as a direct inhibitor of EZH2.[4][6][7][8] Its mechanism of action is competitive with the SAM cofactor.[4][6] By occupying the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to histone H3, thereby leading to a global reduction in H3K27me3 levels.[4][7] This inhibition reactivates the expression of tumor-suppressor genes previously silenced by the PRC2 complex.
Quantitative Data Presentation
This compound and other related compounds, such as GSK343 and GSK126, have been extensively characterized biochemically and in cell-based assays. The following table summarizes key quantitative metrics of their inhibitory activity against EZH2 and the consequential reduction of H3K27 trimethylation.
| Compound | Target / Assay | Cell Line / System | Value (IC50 / Kᵢ) | Reference(s) |
| This compound | EZH2 (Biochemical) | N/A | IC₅₀: 20 nM | [6][8] |
| This compound | EZH2 (Biochemical) | N/A | Kᵢ: 7.9 nM | [6][8] |
| This compound | H3K27me3 Reduction (Cellular) | HCC1806 (Breast Cancer) | IC₅₀: 324 nM | [6][8][9] |
| This compound | Proliferation (Cellular) | LNCaP (Prostate Cancer) | IC₅₀: 4.5 µM | [6][8] |
| GSK343 | EZH2 (Biochemical) | N/A | IC₅₀: 4 nM | [1] |
| GSK343 | H3K27me3 Reduction (Cellular) | HCC1806 (Breast Cancer) | IC₅₀: 174 nM | [1][9] |
| GSK343 | Proliferation (Cellular) | LNCaP (Prostate Cancer) | IC₅₀: 2.9 µM | [1] |
| GSK126 | EZH2 (Biochemical) | N/A | IC₅₀: 9.9 nM | [10] |
| GSK126 | H3K27me3 Reduction (Cellular) | DLBCL Cell Lines | IC₅₀: 7 - 252 nM | [5] |
Experimental Protocols
Accurate assessment of this compound's effect on H3K27 trimethylation requires robust and reproducible experimental methods. Below are detailed protocols for essential assays.
Western Blotting for Global H3K27me3 Levels
This method quantifies the total cellular levels of H3K27me3 relative to total histone H3, providing a global view of EZH2 inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCC1806) at a desired density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0-10 µM) or DMSO vehicle control for a specified time (e.g., 72-96 hours).
-
Histone Extraction: Harvest cells and wash with ice-cold PBS. Lyse cells in a hypotonic buffer and isolate nuclei. Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Protein Quantification: Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-15 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., Rabbit mAb, 1:1000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify band intensities using densitometry software (e.g., ImageJ).
Immunofluorescence for Cellular H3K27me3 Quantification
This high-content imaging approach visualizes and quantifies H3K27me3 levels on a per-cell basis, providing spatial information within the nucleus.
Methodology:
-
Cell Culture: Seed cells (e.g., MDA-MB-231) onto glass coverslips or imaging-compatible microplates.
-
Treatment: Treat cells with this compound or DMSO as described for Western Blotting.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Staining:
-
Incubate with primary antibody against H3K27me3 (1:200 - 1:1000) in blocking buffer overnight at 4°C.
-
Wash 3x with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 1:1000) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting: Wash 3x with PBST. Stain nuclei with DAPI or Hoechst 33342 for 5 minutes. Mount coverslips onto slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Use automated image analysis software to segment nuclei (based on DAPI) and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.
Chromatin Immunoprecipitation (ChIP)
ChIP followed by quantitative PCR (ChIP-qPCR) is used to determine if the reduction in H3K27me3 occurs at the promoter regions of specific target genes.
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate (saving some as "input" control) with an antibody specific for H3K27me3 overnight at 4°C. An IgG antibody should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Add NaCl and incubate at 65°C overnight to reverse the formaldehyde cross-links.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers designed for the promoter regions of known EZH2 target genes. Analyze the data using the percent input method to determine the relative enrichment of H3K27me3 at specific loci.
References
- 1. apexbt.com [apexbt.com]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
GSK926: A Potent and Selective EZH2 Inhibitor for In Vitro Research
An In-depth Technical Guide on the In Vitro Activity and Potency of GSK926
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro activity and potency of this compound, a selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This guide details the compound's mechanism of action, summarizes its quantitative potency in various assay formats, provides detailed experimental protocols for key assays, and illustrates the relevant biological pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression of target genes. By acting as an S-adenosyl-L-methionine (SAM) competitive inhibitor, this compound directly prevents the transfer of methyl groups from SAM to histone H3, thereby blocking the formation of the H3K27me3 mark. This inhibition of EZH2's methyltransferase activity leads to the reactivation of silenced tumor suppressor genes, ultimately impacting cell proliferation and survival in cancer cells where EZH2 is overexpressed or hyperactive.
Quantitative In Vitro Potency of this compound
The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound against EZH2
| Parameter | Value | Assay Conditions |
| IC50 | 0.02 µM (20 nM) | Enzymatic assay with purified EZH2 complex. |
| Ki | 7.9 nM | Apparent Ki calculated using the Cheng-Prusoff relationship for a competitive inhibitor. |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Incubation Time |
| HCC1806 (Breast Cancer) | H3K27me3 Inhibition | IC50 | 324 nM | 72 hours |
| LNCaP (Prostate Cancer) | Cell Proliferation | IC50 | 4.5 µM | 6 days |
Cellular IC50 values represent the concentration of this compound required to inhibit the measured cellular process by 50%.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays commonly used to evaluate the in vitro activity of EZH2 inhibitors like this compound.
Biochemical EZH2 Activity Assay (AlphaLISA)
This protocol describes a homogeneous, high-throughput assay to measure the enzymatic activity of EZH2.
Materials:
-
EZH2 enzyme complex
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated Histone H3 (21-44) peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)
-
AlphaLISA Acceptor beads (conjugated to an anti-H3K27me3 antibody)
-
Streptavidin-coated Donor beads
-
White 384-well OptiPlate
Procedure:
-
Enzyme Reaction:
-
In a 384-well plate, add 2.5 µL of 4x concentrated EZH2 enzyme solution.
-
Add 2.5 µL of this compound dilutions (in assay buffer with a final DMSO concentration ≤1%). For control wells, add assay buffer with DMSO.
-
Initiate the reaction by adding 5 µL of a 2x mixture of biotinylated H3 peptide and SAM.
-
Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a 1.67x detection mix containing AlphaLISA Acceptor and Donor beads in 1x Epigenetics Buffer 1.
-
Add 15 µL of the detection mix to each well to stop the enzymatic reaction.
-
Cover the plate and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate using an Alpha-enabled plate reader. The signal generated is proportional to the amount of H3K27 trimethylation.
-
Cellular H3K27me3 Immunofluorescence Assay
This protocol details the visualization and quantification of H3K27me3 levels within cells following treatment with this compound.
Materials:
-
Cells seeded in a 96-well imaging plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-H3K27me3
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
High-content imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours. Include DMSO-treated wells as a control.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the media and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-H3K27me3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of H3K27me3 staining within the DAPI-defined nuclear area.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability and proliferation.[1][2][3][4]
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 6 days). Include untreated and vehicle (DMSO) controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to this compound.
Caption: EZH2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vitro Characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for GSK926 in Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK926, a selective inhibitor of the histone lysine (B10760008) methyltransferase EZH2, in cell culture experiments. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate the design and execution of robust and reproducible studies.
Introduction
This compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2), a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a critical epigenetic modification associated with transcriptional repression. By inhibiting EZH2, this compound leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes. This mechanism makes this compound a valuable tool for investigating the role of EZH2 in cancer biology and a potential therapeutic agent.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a reference for its biochemical activity and its effects on cancer cell lines.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| Target | EZH2 | [1] |
| IC50 | 0.02 µM | [1] |
| Ki | 7.9 nM | [1] |
| Mechanism of Action | SAM-competitive inhibitor | [1][2] |
Table 2: Growth Inhibition (IC50) of this compound in Cancer Cell Lines (6-day assay)
| Cell Line | Cancer Type | Growth IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 4.5 | [2] |
| MDA-MB-231 | Breast Cancer | ~10 | [2] |
| MDA-MB-468 | Breast Cancer | >25 | [2] |
| BT-549 | Breast Cancer | >25 | [2] |
| HCC1806 | Breast Cancer | >25 | [2] |
Note: The growth IC50 values are noted to be significantly higher than the biochemical IC50, suggesting that near-complete inhibition of H3K27me3 may be necessary for observable effects on cell proliferation.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Culture Treatment with this compound
This protocol provides a general procedure for treating adherent cancer cell lines with this compound. The optimal cell density, this compound concentration, and treatment duration should be determined empirically for each cell line and experimental setup.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment.
-
-
Preparation of Treatment Media:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
Carefully aspirate the existing medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment or vehicle control media to the respective wells or flasks.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 6 days for proliferation assays).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Cell Proliferation/Viability Assays: (e.g., MTT, WST-1, or cell counting)
-
Western Blotting: To assess the levels of H3K27me3 and other target proteins.
-
Quantitative PCR (qPCR): To measure the expression of target genes.
-
Immunofluorescence: To visualize changes in H3K27me3 levels.
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting EZH2-mediated gene repression.
Experimental Workflow for this compound Cell Culture Treatment
Caption: A typical experimental workflow for treating cultured cells with this compound.
References
Application Notes and Protocols for GSK'963 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in various in vitro assays. The protocols detailed below are designed to assist in the investigation of necroptosis and other RIPK1-mediated signaling pathways.
Introduction
GSK'963 is a chiral small-molecule inhibitor of RIPK1 kinase with high potency and selectivity.[1][2][3][4] It functions by inhibiting the kinase activity of RIPK1, a critical regulator of necroptosis, a form of programmed cell death.[1][3][5] GSK'963 is significantly more potent than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), with IC50 values in the low nanomolar range for inhibiting RIPK1-dependent cell death in both human and murine cells.[1][6] Its high selectivity, with over 10,000-fold selectivity for RIPK1 over a panel of 339 other kinases, and lack of off-target effects on enzymes like indoleamine 2,3-dioxygenase (IDO), make it an excellent tool for studying RIPK1 biology.[1][2][7]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of GSK'963 across various assays and cell lines.
Table 1: In Vitro IC50 Values for GSK'963 in Biochemical and Cell-Based Assays
| Assay Type | Target/Process | System | IC50 Value | Reference |
| Fluorescence Polarization (FP) Binding Assay | RIPK1 Kinase | Biochemical | 29 nM | [2][3][4][6][8][9] |
| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | Biochemical | 0.8 nM (tight binding fit) | [1] |
| Cell Viability Assay (Necroptosis Inhibition) | TNF-α + zVAD-FMK induced necroptosis | Mouse Fibrosarcoma L929 cells | 1 nM | [1][3][4][10] |
| Cell Viability Assay (Necroptosis Inhibition) | TNF-α + zVAD-FMK induced necroptosis | Human Monocytic U937 cells | 4 nM | [1][10] |
| Cell Viability Assay (Necroptosis Inhibition) | TNF-α + zVAD-FMK induced necroptosis | Primary Murine Bone Marrow-Derived Macrophages (BMDMs) | 3 nM | [1] |
| Cell Viability Assay (Necroptosis Inhibition) | TNF-α + zVAD-FMK + SMAC mimetic induced necroptosis | Primary Human Neutrophils | 0.9 nM | [1][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: General workflow for an in vitro necroptosis inhibition assay.
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay using CellTiter-Glo®
This protocol describes how to measure the inhibitory effect of GSK'963 on necroptosis induced by TNF-α and the pan-caspase inhibitor zVAD-FMK.
Materials:
-
GSK'963
-
Cell line of interest (e.g., L929, U937)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
zVAD-FMK (pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of GSK'963 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of GSK'963 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 90 µL of the medium containing the different concentrations of GSK'963. Include vehicle control (DMSO) wells.
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and zVAD-FMK in complete culture medium. The final concentration will need to be optimized for your cell line, but a starting point is 10-100 ng/mL for TNF-α and 20-50 µM for zVAD-FMK.[1]
-
Add 10 µL of the TNF-α/zVAD-FMK solution to each well (except for the untreated control wells).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated, necroptosis-induced control wells (representing 0% inhibition) and the untreated control wells (representing 100% viability).
-
Plot the percentage of inhibition against the log concentration of GSK'963 and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of IκBα Phosphorylation
This protocol is for assessing the effect of GSK'963 on the TNF-α-induced NF-κB signaling pathway by measuring the phosphorylation of IκBα. GSK'963 is not expected to inhibit IκBα phosphorylation, as this is a RIPK1-scaffolding, not kinase-dependent, function. This can serve as a control to demonstrate the selectivity of GSK'963's effect on the kinase-dependent necroptosis pathway.
Materials:
-
GSK'963
-
Cell line of interest (e.g., BMDMs)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with GSK'963 (e.g., 100 nM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulate the cells with TNF-α (e.g., 10-50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total IκBα and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and the loading control.
-
References
- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for GSK963, a Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). GSK963 is a valuable tool for studying necroptosis and RIPK1-mediated signaling pathways in various in vitro and in vivo models.
Product Information
-
Product Name: GSK963
-
Molecular Formula: C₁₄H₁₈N₂O[3]
-
Mechanism of Action: GSK963 is a chiral, highly potent, and selective inhibitor of RIPK1 kinase with an IC₅₀ of 29 nM.[1][2][5] It is over 10,000-fold selective for RIPK1 compared to a panel of 339 other kinases.[2][5] GSK963 effectively blocks necroptosis in both murine and human cells.[2][6][7]
Solubility and Storage
Proper handling and storage of GSK963 are crucial for maintaining its activity. It is important to use fresh, anhydrous solvents, especially for dimethyl sulfoxide (B87167) (DMSO), as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5]
Table 1: Solubility of GSK963
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (108.55 mM) | Ultrasonic treatment may be needed to aid dissolution.[2][4] Use newly opened DMSO as it is hygroscopic.[2] |
| DMSO | 200 mg/mL (868.39 mM) | Use fresh DMSO to avoid reduced solubility due to moisture absorption.[5] |
| DMSO | 40 mg/mL (173.68 mM) | Sonication is recommended.[6] |
| Acetonitrile | Soluble | [3] |
| Ethanol | 46 mg/mL | [5] |
| Water | Insoluble | [5][8] |
Table 2: Storage and Stability of GSK963
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | ≥ 4 years[3], 3 years[4][5] |
| Stock Solution in DMSO | -80°C | 2 years[2] |
| Stock Solution in DMSO | -20°C | 1 year[2], 1 month[1][5] |
Note: For optimal results, it is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes the induction of necroptosis in cell culture and its inhibition by GSK963.
Materials:
-
GSK963
-
Cell lines (e.g., human U937, mouse L929, or bone marrow-derived macrophages (BMDMs))[7]
-
Cell culture medium (e.g., RPMI or DMEM with 10% FBS)[7]
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., zVAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GSK963 in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Note that for dilutions from 100 µM to 100 nM, direct dilution in culture medium is feasible.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of GSK963 for 30 minutes.[5][7]
-
Necroptosis Induction: Induce necroptosis by adding TNF-α and a pan-caspase inhibitor like zVAD-FMK to the cell culture medium.[7]
-
Incubation: Incubate the plate for 19-21 hours.[2]
-
Viability Assessment: Measure cell viability using a luminescent cell viability assay such as CellTiter-Glo®.[2][7]
Expected Results: GSK963 is expected to inhibit TNF-α/zVAD-FMK-induced necroptosis in a dose-dependent manner. The IC₅₀ values for GSK963 in inhibiting necroptosis are typically in the low nanomolar range (e.g., 1 nM in L929 cells and 4 nM in U937 cells).[3][6][7]
Western Blot Analysis of RIPK1 Signaling
This protocol allows for the assessment of GSK963's effect on the phosphorylation of downstream targets in the RIPK1 signaling pathway.
Materials:
-
GSK963
-
BMDMs or other suitable cell lines
-
TNF-α
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against phospho-IκB, IκB, and a loading control (e.g., tubulin)[5][7]
-
Secondary antibodies
Procedure:
-
Cell Treatment: Pre-treat BMDMs with GSK963 (e.g., 100 nM) for 30 minutes, followed by stimulation with TNF-α (e.g., 50 ng/mL) for 5 to 15 minutes.[5][7]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[5][7]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.[5][7]
-
Immunoblotting: Probe the membrane with primary antibodies against the proteins of interest, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method.
In Vivo Formulation and Administration
This section provides guidance for the preparation and administration of GSK963 for in vivo experiments.
Formulation Protocols:
-
Suspension for Intraperitoneal (IP) or Oral (PO) Administration:
-
Dissolve GSK963 in 10% DMSO.
-
Add 90% of a 20% SBE-β-CD solution in saline.
-
Use sonication to aid in the formation of a suspended solution. This protocol can yield a concentration of 2.5 mg/mL.[2]
-
-
Clear Solution for Intraperitoneal (IP) or Oral (PO) Administration:
-
Dissolve GSK963 in 10% DMSO.
-
Add 90% corn oil.
-
This method can produce a clear solution with a concentration of at least 2.5 mg/mL.[2]
-
-
Clear Solution for In Vivo Experiments:
-
Prepare a stock solution of GSK963 in DMSO (e.g., 200 mg/mL).[5]
-
For a 1 mL working solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL. It is recommended to use this solution immediately.[5]
-
Administration: For in vivo studies, GSK963 can be administered via intraperitoneal (IP) injection.[2] In a model of TNF+zVAD-induced hypothermia in C57BL/6 mice, a dose of 2 mg/kg provided complete protection.[2][7]
Visualizations
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by GSK963.
Experimental Workflow for In Vitro Necroptosis Assay
Caption: A typical workflow for an in vitro necroptosis inhibition experiment using GSK963.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSK963 - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK963 in Chromatin Immunoprecipitation Sequencing (ChIP-seq) Experiments
A Note on the Compound: The following application notes and protocols are for GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Initial searches for "GSK926" did not yield a known compound with this designation, and it is highly likely that this was a typographical error.
Introduction to GSK963
GSK963 is a chiral, small-molecule inhibitor of RIPK1, a serine/threonine kinase that plays a pivotal role in regulating cellular pathways involved in inflammation and programmed cell death, including necroptosis.[1][2] GSK963 exhibits high potency and selectivity for RIPK1, with an in vitro IC50 of 29 nM.[1][3] Its primary mechanism of action is the inhibition of RIPK1 kinase activity, which is crucial for the induction of necroptosis, a form of regulated necrotic cell death.[4] Due to its specificity, GSK963 is a valuable tool for dissecting the roles of RIPK1 kinase activity in various biological processes.[4]
Mechanism of Action of GSK963
GSK963 functions by binding to the kinase domain of RIPK1, thereby preventing its autophosphorylation and the subsequent phosphorylation of downstream targets.[5] This inhibition effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.[6] Beyond its role in cell death, RIPK1 is also a key mediator in inflammatory signaling pathways, such as the activation of NF-κB and MAP kinases.[7][8] Recent evidence suggests that RIPK1 can translocate to the nucleus and, in conjunction with the BAF chromatin remodeling complex, regulate the transcription of pro-inflammatory genes.[9][10] By inhibiting the kinase activity of RIPK1, GSK963 can be used to investigate the impact of this signaling cascade on chromatin structure and gene expression.
Application of GSK963 in ChIP-seq
The nuclear function of RIPK1 in modulating gene expression provides a strong rationale for utilizing GSK963 in ChIP-seq experiments.[9] By treating cells with GSK963, researchers can investigate:
-
Changes in the genomic occupancy of transcription factors that are downstream of RIPK1 signaling, such as NF-κB subunits.
-
Alterations in histone modifications at specific gene loci regulated by RIPK1-dependent pathways.
-
The role of RIPK1 kinase activity in the recruitment of chromatin-modifying enzymes to target gene promoters and enhancers.
These experiments can provide valuable insights into the epigenetic mechanisms underlying RIPK1-mediated inflammation and other cellular processes.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations for GSK963 in cellular assays and a representative example of how to present quantitative ChIP-qPCR data.
Table 1: GSK963 In Vitro Activity
| Parameter | Value | Cell Lines Tested | Reference |
| IC50 (RIP1 Kinase Assay) | 29 nM | N/A (Biochemical Assay) | [1][2] |
| IC50 (Necroptosis) | 1 - 4 nM | L929 (mouse), U937 (human) | [4][11] |
| Effective Concentration | 100 nM | Bone Marrow-Derived Macrophages | [2][12] |
Table 2: Representative ChIP-qPCR Data Analysis
This table illustrates a hypothetical outcome of a ChIP-qPCR experiment investigating the effect of GSK963 on the recruitment of the NF-κB p65 subunit to the promoter of a target gene (e.g., TNF-α).
| Treatment | Target Gene Promoter | Percent Input Enrichment (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | TNF-α | 2.5 ± 0.3 | 1.0 |
| GSK963 (100 nM) | TNF-α | 1.2 ± 0.2 | 0.48 |
| Vehicle (DMSO) | Negative Control Locus | 0.1 ± 0.05 | 1.0 |
| GSK963 (100 nM) | Negative Control Locus | 0.1 ± 0.04 | 1.0 |
Signaling Pathway and Experimental Workflow
RIPK1 Signaling Pathway
Caption: RIPK1 signaling pathway and the inhibitory action of GSK963.
ChIP-seq Experimental Workflow with GSK963
Caption: A generalized workflow for a ChIP-seq experiment incorporating a small molecule inhibitor.
Detailed Experimental Protocol: ChIP-seq with GSK963
This protocol is a representative guide for performing a ChIP-seq experiment using GSK963 to investigate its effects on protein-DNA interactions. Optimization of several steps, particularly inhibitor concentration, treatment time, and sonication conditions, is crucial for successful results.
Materials and Reagents
-
Cell Culture: Appropriate cell line and culture media.
-
Inhibitor: GSK963 (dissolved in DMSO).
-
Cross-linking: 37% Formaldehyde (B43269), 1.25 M Glycine (B1666218).
-
Buffers:
-
Ice-cold PBS
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
-
Antibodies: ChIP-grade antibody against the protein of interest, Normal IgG (as a negative control).
-
Beads: Protein A/G magnetic beads.
-
Enzymes: RNase A, Proteinase K.
-
DNA Purification: PCR purification kit or Phenol:Chloroform.
-
Protease and phosphatase inhibitors.
Procedure
1. Cell Culture and GSK963 Treatment a. Culture cells to approximately 80-90% confluency. b. Treat cells with the desired concentration of GSK963 or vehicle (DMSO) for the determined duration.
- Starting Point Recommendation: Based on in vitro data, a concentration range of 10-100 nM for 1-6 hours is a reasonable starting point for optimization.[2][12] A time-course and dose-response experiment is recommended to determine the optimal conditions for the specific cell line and target of interest.
2. Cross-linking a. Add formaldehyde directly to the culture medium to a final concentration of 1%.[13] b. Incubate for 10 minutes at room temperature with gentle shaking.[13] c. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[13][14] d. Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing a. Scrape cells and resuspend in Cell Lysis Buffer containing protease inhibitors. b. Incubate on ice to lyse the cell membranes. c. Pellet the nuclei and resuspend in Nuclear Lysis Buffer. d. Shear the chromatin to an average size of 200-600 bp using sonication.
- Note: Sonication conditions (power, duration, cycles) must be optimized for each cell type and sonicator.[13]
4. Immunoprecipitation a. Centrifuge the sonicated lysate to pellet cellular debris. b. Dilute the supernatant (chromatin) with ChIP Dilution Buffer. c. Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C. d. Pellet the beads and transfer the supernatant to a new tube. e. Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Include a negative control sample with a non-specific IgG.[14] f. Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.[13]
5. Washing a. Pellet the beads on a magnetic stand and discard the supernatant. b. Perform sequential washes to remove non-specifically bound chromatin:
- Low Salt Wash Buffer
- High Salt Wash Buffer
- LiCl Wash Buffer
- TE Buffer (twice)
6. Elution and Reverse Cross-linking a. Elute the chromatin from the beads using Elution Buffer.[14] b. Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C overnight.[13][14] c. Treat with RNase A to remove RNA, followed by Proteinase K to digest proteins.[14][15]
7. DNA Purification a. Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.[13]
8. Analysis a. The purified DNA is now ready for library preparation and next-generation sequencing (ChIP-seq). b. Alternatively, quantitative PCR (ChIP-qPCR) can be performed to analyze the enrichment of specific DNA sequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of RIP1 kinase signalling at the crossroads of inflammation and cell death | Semantic Scholar [semanticscholar.org]
- 8. RIPK1 - Wikipedia [en.wikipedia.org]
- 9. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for GSK'963 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK'963 is a potent, selective, and chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of RIPK1-dependent necroptosis, a form of regulated cell death.[2][3][4][6] GSK'963 is a valuable tool for studying the role of RIPK1-mediated signaling in various pathological conditions, including cancer. These application notes provide detailed protocols for utilizing GSK'963 to investigate its effects on cancer cell lines, focusing on its primary role in inhibiting necroptosis and exploring its potential impact on cell viability and the cell cycle.
Mechanism of Action: Inhibition of the Necroptosis Pathway
GSK'963 specifically targets the kinase activity of RIPK1, a critical upstream regulator of the necroptosis pathway.[1][3][4][5] In response to stimuli such as Tumor Necrosis Factor-alpha (TNFα), particularly under conditions where apoptosis is inhibited (e.g., by a pan-caspase inhibitor like zVAD-fmk), RIPK1 is activated. Activated RIPK1 recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome. This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the executioner of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[7][8][9][10] GSK'963 binds to RIPK1 and prevents its autophosphorylation and subsequent activation of the downstream signaling cascade.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of GSK'963 in various assays.
| Target/Process | Cell Line/Assay Type | IC50 Value | Reference(s) |
| RIP1 Kinase | FP binding assay | 29 nM | [1][3][4][5] |
| Necroptosis | L929 (mouse fibrosarcoma) | 1 nM | [2][4][6] |
| Necroptosis | U937 (human monocytic) | 4 nM | [2][4][6] |
| Necroptosis | Primary murine BMDM | 3 nM | [3] |
| Necroptosis | Primary human neutrophils | 0.9 nM | [2] |
Experimental Protocols
Cell Viability Assay to Measure Necroptosis Inhibition
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to quantify the protective effect of GSK'963 against induced necroptosis.
Materials:
-
Cancer cell line of interest (e.g., L929, U937)
-
GSK'963 (stock solution in DMSO)
-
Complete cell culture medium
-
TNFα (recombinant human or mouse, as appropriate)
-
zVAD-fmk (pan-caspase inhibitor)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density appropriate for the cell line to reach 70-80% confluency after the total incubation period. Include wells for no-cell controls (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
GSK'963 Pre-treatment: Prepare serial dilutions of GSK'963 in complete medium. Remove the old medium from the wells and add the GSK'963 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest GSK'963 concentration).
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.[1]
-
Necroptosis Induction: Prepare a solution of TNFα and zVAD-fmk in complete medium at the desired final concentrations (e.g., 50-100 ng/mL TNFα + 20 µM zVAD-fmk).[9] Add this solution to the appropriate wells. Include control wells with no inducers.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[3]
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data to the untreated control wells (100% viability).
-
Plot the cell viability against the log of the GSK'963 concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Necroptosis Pathway Proteins
This protocol is for detecting the phosphorylation status of key proteins in the necroptosis pathway, such as RIPK1 and MLKL, to confirm the inhibitory effect of GSK'963.
Materials:
-
Cancer cell line of interest
-
GSK'963
-
Necroptosis inducers (e.g., TNFα, zVAD-fmk)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1, anti-RIPK1, anti-p-MLKL, anti-MLKL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with GSK'963 (e.g., 100 nM) for 30 minutes, followed by the addition of necroptosis inducers for the desired time (e.g., 1-6 hours).[1]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration and denature them. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is to investigate the potential secondary effects of GSK'963 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
GSK'963
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of GSK'963 or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Cell cycle arrest in mitosis promotes interferon-induced necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis in development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learning More About How Cells Control a Death Pathway | Cell And Molecular Biology [labroots.com]
- 6. Inhibition of glycogen synthase kinase-3 beta induces apoptosis and mitotic catastrophe by disrupting centrosome regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 10. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK926 in Gene Expression Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GSK926, a potent and selective inhibitor of the histone methyltransferase EZH2, for studying the regulation of gene expression. Detailed protocols for key experiments are provided to facilitate the use of this compound in laboratory settings.
Introduction
This compound is a small molecule inhibitor of Enhancer of Zeste Homologue 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced genes.[3] This makes this compound a valuable chemical tool for investigating the role of EZH2 and H3K27me3 in various biological processes, including development and disease, particularly cancer.[1][3] this compound is a SAM-competitive inhibitor, meaning it competes with the methyl donor S-adenosyl-L-methionine.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Target | EZH2 (Enhancer of Zeste Homologue 2) | [1] |
| IC50 | 0.02 µM | [4] |
| Ki | 7.9 nM | [4] |
| Mechanism of Action | SAM-competitive inhibitor | [1] |
Signaling Pathway and Mechanism of Action
This compound inhibits the catalytic activity of EZH2, a core component of the PRC2 complex. This inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27, leading to a reduction in H3K27me3 levels. The consequence is a more open chromatin structure at target gene promoters, which facilitates the binding of transcription factors and the initiation of gene expression.
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to study its effects on gene expression.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
-
This compound Treatment:
-
Thaw the this compound stock solution and dilute it to the desired final concentration in fresh culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired duration. The time required to observe changes in H3K27me3 levels and gene expression can vary depending on the cell type and the half-life of the histone mark (typically 24-96 hours).
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for Western blotting, or chromatin preparation for ChIP).
Caption: Experimental workflow for cell treatment with this compound.
Western Blotting for H3K27me3 Levels
This protocol is to verify the inhibitory activity of this compound by assessing the global levels of H3K27me3.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash the harvested cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
Gene Expression Analysis by RT-qPCR
This protocol details how to measure the expression of specific target genes following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Caption: Workflow for gene expression analysis using RT-qPCR.
Conclusion
This compound is a specific and potent tool for studying the role of EZH2 in gene expression regulation. By following the provided protocols, researchers can effectively utilize this inhibitor to investigate the epigenetic mechanisms underlying various biological phenomena and to explore the therapeutic potential of EZH2 inhibition. It is crucial to include appropriate controls and to optimize experimental conditions for each specific cell type and research question.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing Assays with GSK926
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK926 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for assays to characterize the activity of this compound and other EZH2 inhibitors, both in biochemical and cellular contexts.
Mechanism of Action
This compound inhibits EZH2 activity by competing with the cofactor S-adenosylmethionine (SAM).[2] This prevents the transfer of a methyl group from SAM to histone H3 at lysine 27, thereby reducing the levels of H3K27me3 and reactivating the expression of PRC2 target genes.
Data Presentation
Biochemical Potency and Selectivity of this compound
| Enzyme | IC50 (µM) | Ki,app (nM) | Selectivity vs. EZH2 | Reference |
| EZH2 | 0.020 | 7.9 | - | [1][2] |
| EZH1 | 2.5 | - | 125-fold | [2] |
| DNMT1 | >100 | - | >5000-fold | [2] |
| DNMT3a | >100 | - | >5000-fold | [2] |
| DNMT3b | >100 | - | >5000-fold | [2] |
| DOT1L | >100 | - | >5000-fold | [2] |
| G9a | >100 | - | >5000-fold | [2] |
| MLL1 | >100 | - | >5000-fold | [2] |
| PRMT1 | >100 | - | >5000-fold | [2] |
| PRMT3 | >100 | - | >5000-fold | [2] |
| PRMT4 | >100 | - | >5000-fold | [2] |
| PRMT5 | >100 | - | >5000-fold | [2] |
| SET7 | 214 | - | >10000-fold | [2] |
| SETMAR | >100 | - | >5000-fold | [2] |
| SUV39H1 | >100 | - | >5000-fold | [2] |
| SUV39H2 | >100 | - | >5000-fold | [2] |
Cellular Activity of this compound
| Cell Line | Cancer Type | H3K27me3 IC50 (nM) | Growth Inhibition IC50 (µM) | Reference |
| HCC1806 | Breast Cancer | 324 | >50 | [2] |
| LNCaP | Prostate Cancer | - | 4.5 | [2] |
| PC-3 | Prostate Cancer | - | >50 | [3] |
| DU145 | Prostate Cancer | - | >50 | [3] |
Experimental Protocols
Protocol 1: In Vitro EZH2 Biochemical Inhibition Assay
This protocol describes a radiometric assay to determine the in vitro potency of this compound against the EZH2 enzyme complex. The assay measures the incorporation of a tritium-labeled methyl group from [3H]-SAM onto a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT, 0.01% Tween-20
-
SAM (unlabeled)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the PRC2 complex and the histone H3 peptide substrate in Assay Buffer.
-
Initiate the reaction by adding 20 µL of a solution containing [3H]-SAM and unlabeled SAM in Assay Buffer. The final concentrations should be optimized, but a starting point is 50 nM PRC2, 1 µM H3 peptide, and 200 nM [3H]-SAM.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 10% TCA to remove unincorporated [3H]-SAM.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Protocol 2: Cellular H3K27me3 AlphaLISA Assay
This protocol outlines a homogeneous (no-wash) AlphaLISA assay to measure the levels of tri-methylated histone H3 at lysine 27 (H3K27me3) in cultured cells following treatment with this compound.
Materials:
-
AlphaLISA H3K27me3 Cellular Detection Kit (containing AlphaLISA Acceptor beads, Streptavidin-Donor beads, Biotinylated Anti-Histone H3 Antibody, Lysis Buffer, Extraction Buffer, and Detection Buffer)
-
Cells of interest (e.g., HCC1806)
-
This compound
-
384-well white opaque cell culture plates
-
Alpha-enabled microplate reader
Procedure:
-
Seed cells in a 384-well white opaque culture plate at a density of 2,500 cells/well in 10 µL of culture medium.[4]
-
For adherent cells, allow them to attach for 3-4 hours at 37°C.[4]
-
Prepare serial dilutions of this compound in culture medium at 3 times the final desired concentration.
-
Add 5 µL of the diluted this compound or vehicle control to the wells.
-
Incubate the plate for 16-21 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Add 5 µL of Cell-Histone Lysis Buffer and incubate for 15 minutes at room temperature.[4]
-
Add 10 µL of Cell-Histone Extraction Buffer and incubate for 10 minutes at room temperature.[4]
-
Prepare a 5X mix of Acceptor beads and Biotinylated Anti-Histone H3 antibody in 1X Cell-Histone Detection Buffer.
-
Add 10 µL of the 5X Acceptor bead/antibody mix to each well.[4]
-
Cover the plate and incubate for 60 minutes at 23°C.[4]
-
In subdued light, prepare a 5X solution of Streptavidin-Donor beads in 1X Cell-Histone Detection Buffer.
-
Add 10 µL of the 5X Donor bead solution to each well.
-
Cover the plate and incubate for 30 minutes at 23°C in the dark.[4]
-
Read the signal on an Alpha-enabled microplate reader.
-
Calculate the percent inhibition of H3K27me3 levels for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Cellular Proliferation (MTS) Assay
This protocol describes the use of an MTS assay to determine the effect of this compound on the proliferation of cancer cells. The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells.
Materials:
-
Cells of interest (e.g., LNCaP)
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[5]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate the plate for the desired treatment period (e.g., 6 days).[2]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.[6]
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability) and calculate the growth inhibition IC50 value.
Protocol 4: Immunofluorescence Staining for H3K27me3
This protocol details the steps for immunofluorescent staining to visualize the reduction of H3K27me3 in cells treated with this compound.
Materials:
-
Cells of interest grown on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-H3K27me3
-
Secondary antibody: Alexa Fluor-conjugated Goat anti-Rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at various concentrations for the desired time (e.g., 72 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-H3K27me3 antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence using a fluorescence microscope. A reduction in the H3K27me3 signal is expected in this compound-treated cells compared to the control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of a novel EZH2 inhibitor GSK126 on prostate cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK926 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK926, a selective inhibitor of the histone methyltransferase EZH2, in preclinical xenograft models. While in vivo data for this compound is limited due to its pharmacokinetic properties, this document outlines its mechanism of action and provides detailed protocols for xenograft studies, referencing the closely related and extensively studied EZH2 inhibitor, GSK126, for in vivo applications.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] This methylation leads to transcriptional repression of target genes.[1] Aberrant EZH2 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.[2] this compound is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[2] Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of EZH2.[2] By competing with the cofactor SAM, this compound prevents the transfer of a methyl group to H3K27.[2] This leads to a global reduction in H3K27me3 levels, thereby reversing the epigenetic silencing of EZH2 target genes. The re-expression of these genes can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[3]
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 in gene silencing and how inhibitors like this compound can reverse this process.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| EZH2 IC₅₀ | 0.02 µM | N/A | [4] |
| EZH2 Kᵢ | 7.9 nM | N/A | [4] |
| Growth IC₅₀ | 4.5 µM | LNCaP (Prostate) | [2] |
| Growth IC₅₀ | >20 µM | MDA-MB-231 (Breast) | [2] |
| Growth IC₅₀ | >20 µM | HCC1806 (Breast) | [2] |
Table 2: In Vivo Efficacy of GSK126 in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosing Regimen | Administration Route | Tumor Growth Inhibition | Reference |
| Multiple Myeloma | RPMI8226 | Nude | 50 mg/kg/day | Intraperitoneal | Significant delay in tumor growth | [5] |
| Diffuse Large B-cell Lymphoma (EZH2 mutant) | KARPAS-422 | N/A | Low doses | N/A | Tumor growth inhibition | [3] |
| Diffuse Large B-cell Lymphoma (EZH2 mutant) | Pfeiffer | N/A | Higher doses | N/A | Tumor regression | [3] |
| Melanoma | B16F10 | C57BL/6 | 50 mg/kg/day | Intraperitoneal | No significant inhibition (as free drug) | [6] |
Note: The efficacy of EZH2 inhibitors can be highly dependent on the cancer type and the mutational status of EZH2. The lack of efficacy of free GSK126 in the B16F10 model highlights the importance of appropriate model selection.[6]
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with an EZH2 inhibitor. These are based on established methods and should be optimized for specific cell lines and experimental goals.
Xenograft Model Establishment Workflow
Caption: General experimental workflow for a xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
-
Culture the chosen cancer cell line (e.g., KARPAS-422 for lymphoma) in the recommended medium and conditions.
-
Harvest cells during the logarithmic growth phase using standard trypsinization methods.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Determine cell viability using a trypan blue exclusion assay; viability should be >95%.
-
Resuspend the final cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10⁷ cells/mL. Keep on ice.
2. Animal Handling and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow for a one-week acclimatization period.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and GSK inhibitor treatment).
4. Drug Formulation and Administration (Based on GSK126):
-
Formulation: Prepare a stock solution of the EZH2 inhibitor in a suitable solvent (e.g., DMSO). For daily administration, dilute the stock solution in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in sterile water. The final concentration of DMSO should be kept low (e.g., <5%).
-
Administration: Based on studies with GSK126, a dose of 50 mg/kg can be administered daily via intraperitoneal (IP) injection.[5][6] The administration volume should be appropriate for the mouse weight (e.g., 10 mL/kg).
5. Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 15-20% of the initial body weight.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.
6. Tissue Collection and Analysis:
-
At the study endpoint, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot for H3K27me3 levels) and another portion fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
Conclusion
This compound is a potent and selective inhibitor of EZH2 with demonstrated in vitro activity against cancer cell lines. While its in vivo application in xenograft models appears limited, the closely related compound GSK126 has shown significant anti-tumor efficacy in various preclinical models. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of EZH2 inhibition in cancer. It is essential to carefully select appropriate cancer models and optimize dosing and administration for successful in vivo studies.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK926 Technical Support Center: Investigating Off-Target Effects
Welcome to the technical support center for GSK926. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in cellular assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the specificity and use of this compound.
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone lysine (B10760008) methyltransferase.[1][2] It functions by competing with the cofactor S-adenosylmethionine (SAM), thereby preventing the trimethylation of Histone H3 at lysine 27 (H3K27me3).[1][3] This inhibition of EZH2's catalytic activity leads to the reactivation of silenced target genes implicated in cancer progression.[2][4]
Q2: How selective is this compound for EZH2? this compound is characterized as a highly selective inhibitor of EZH2.[2][3] While specific selectivity panel data for this compound is not detailed in the provided results, a closely related and well-characterized EZH2 inhibitor, GSK126, demonstrates high selectivity. GSK126 is over 150 times more potent against EZH2 compared to the related methyltransferase EZH1 and shows more than 1000-fold selectivity against 20 other methyltransferases.[5] This suggests that this compound likely possesses a favorable selectivity profile, though off-target activities can never be fully excluded, especially at higher concentrations.
Q3: What are the common initial signs of potential off-target effects in my cell-based assays? Researchers should be vigilant for several indicators that may suggest off-target effects are occurring:
-
Unexpected Cellular Toxicity: Significant cell death or adverse morphological changes are observed at concentrations well below those required for the desired anti-proliferative effect, or at concentrations that only partially inhibit global H3K27me3 levels.[6]
-
Discrepancy with Genetic Validation: The phenotype observed after this compound treatment differs significantly from the phenotype seen with genetic knockdown (e.g., siRNA or CRISPR) of EZH2 in the same cell line.[6]
-
Inconsistent Results with Other Inhibitors: A structurally different EZH2 inhibitor fails to produce the same cellular phenotype.[6]
-
High Effective Concentration: The concentration of this compound required to see a cellular effect is substantially higher than its biochemical potency (IC50 or Ki) for EZH2.[6] However, it's important to note that for proliferation effects, a large gap between the biochemical IC50 and the cellular growth IC50 is often expected for EZH2 inhibitors.[3]
Q4: I'm observing an anti-proliferative effect only at micromolar concentrations, whereas the biochemical IC50 is in the nanomolar range. Is this an off-target effect? This is not necessarily an off-target effect and is, in fact, an expected outcome for this class of inhibitors.[3] Studies show that the IC50 values for growth inhibition by this compound are often 20-fold or higher than the IC50 for inhibiting H3K27me3.[3] This suggests that a nearly complete and sustained reduction of the H3K27me3 mark is required to elicit an anti-proliferative response. Therefore, observing growth inhibition in the low micromolar range is consistent with an on-target EZH2 mechanism.[3]
Part 2: Quantitative Data Summary
The following tables summarize the potency and cellular activity of this compound and related compounds.
Table 1: Biochemical Potency of this compound and a Related Compound
| Compound | Target | Assay Type | IC50 | Ki | Reference |
|---|---|---|---|---|---|
| This compound | EZH2 | Biochemical | 0.02 µM | 7.9 nM | [1][7] |
| GSK126 | EZH2 (WT & Mutant) | Biochemical | - | 0.5 - 3 nM | [5] |
| GSK126 | EZH1 | Biochemical | >150-fold selective vs EZH2 | - | [5] |
| GSK126 | 20 other methyltransferases | Biochemical | >1000-fold selective vs EZH2| - |[5] |
Table 2: Cellular Activity of this compound and GSK343 in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Duration | IC50 | Reference |
|---|---|---|---|---|---|
| This compound | HCC1806 (Breast) | H3K27me3 Inhibition | 72 hours | 324 nM | [3][8] |
| GSK343 | HCC1806 (Breast) | H3K27me3 Inhibition | 72 hours | 174 nM | [3][8] |
| This compound | LNCaP (Prostate) | Cell Proliferation | 6 days | 4.5 µM | [3] |
| GSK343 | LNCaP (Prostate) | Cell Proliferation | 6 days | 2.9 µM |[3] |
Part 3: Troubleshooting Guides
Use these guides to investigate unexpected results during your experiments with this compound.
Issue 1: I am observing unexpected cellular toxicity or a phenotype inconsistent with known EZH2 biology.
-
Possible Cause: This may be due to an off-target effect of this compound, degradation of the compound, or a cell-line-specific response.
-
Troubleshooting Workflow: Follow the steps outlined in the diagram below to systematically investigate the unexpected phenotype.
Caption: Workflow for Investigating Potential Off-Target Effects.
Issue 2: My results with this compound do not match what I see with EZH2 siRNA knockdown.
-
Possible Cause: This is a strong indicator of a potential off-target effect. However, it could also be due to incomplete knockdown by siRNA or differences in the temporal dynamics of protein depletion versus enzymatic inhibition.
-
Troubleshooting Logic:
Caption: Logic for Comparing Pharmacological vs. Genetic Inhibition.
Part 4: Key Experimental Protocols
This section provides outlines for essential experiments to validate the effects of this compound.
Protocol 1: Cellular H3K27me3 Inhibition Assay (Western Blot)
-
Objective: To determine the IC50 of this compound for the inhibition of H3K27me3 in a chosen cell line.
-
Methodology:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed duration (e.g., 72 hours).[3]
-
Histone Extraction: Harvest cells and perform histone extraction using an appropriate kit or protocol.
-
Protein Quantification: Determine the protein concentration of each extract.
-
Western Blot:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K27me3.
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.
-
Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Plot the normalized H3K27me3 levels against the log of this compound concentration and fit a dose-response curve to calculate the IC50.
-
-
Protocol 2: Cell Proliferation Assay
-
Objective: To determine the growth inhibitory IC50 (GI50) of this compound.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the assay period.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for an extended period, typically 6-11 days, to allow for the effects of epigenetic modifications on cell growth to manifest.[3][5] Replace the media with freshly prepared compound as needed.
-
Viability Measurement: At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin, or direct cell counting).
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of growth inhibition against the log of this compound concentration and fit a dose-response curve to calculate the GI50.
-
Protocol 3: EZH2 Signaling Pathway Overview
The following diagram illustrates the central role of EZH2 in gene regulation, which is the target of this compound.
Caption: Simplified EZH2 Signaling Pathway Inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GSK963 Treatment Duration
Welcome to the technical support center for GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to GSK963 treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK963?
A1: GSK963 is a highly potent and selective small-molecule inhibitor of RIPK1 kinase.[1][2] By binding to the ATP-binding pocket of RIPK1, it prevents the autophosphorylation of the kinase, a critical step in the initiation of the necroptosis signaling cascade.[3][4] This inhibition effectively blocks the downstream signaling that leads to programmed necrotic cell death. GSK963 is over 10,000-fold more selective for RIPK1 than for 339 other kinases, and unlike its predecessor Necrostatin-1 (Nec-1), it does not inhibit indoleamine-2,3-dioxygenase (IDO).[1][5]
Q2: What is the recommended pre-treatment duration for GSK963 in cell culture experiments?
A2: For most in vitro cell-based assays, a pre-treatment time of 30 minutes with GSK963 before the induction of necroptosis is recommended.[1][6] This duration is generally sufficient for the compound to enter the cells and engage with its target, RIPK1.
Q3: What is a typical endpoint for a necroptosis assay after GSK963 treatment?
A3: In many published studies, the endpoint for assessing the inhibitory effect of GSK963 on necroptosis is between 19 and 24 hours after the induction of cell death.[1][2][7]
Q4: Is long-term treatment with GSK963 advisable?
A4: While GSK963 has demonstrated greater stability compared to Nec-1, most validated protocols are for acute treatment (up to 24 hours).[1] Long-term continuous exposure (e.g., for several days) may introduce variables that could affect the interpretation of your results. These can include compound degradation in the culture medium, nutrient depletion, and potential unforeseen effects on cell health and signaling pathways. For chronic treatment models, it is recommended to perform a time-course experiment to determine the optimal re-dosing schedule.
Q5: Can I use GSK963 in in vivo studies?
A5: Yes, GSK963 has been successfully used in in vivo models.[1][2] It has shown efficacy in protecting against TNF-induced sterile shock in mice, with a longer apparent half-life than Nec-1.[1] However, for in vivo experiments, it is crucial to freshly prepare the working solution on the day of use.[2][8]
Q6: How should I prepare and store GSK963?
A6: GSK963 is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to one year or -80°C for up to two years.[2][6] Stock solutions are usually prepared in DMSO and can be stored at -80°C for up to a year.[6] When preparing working solutions, it is important to ensure the compound is fully dissolved, as precipitation can occur.[9] If you observe crystals, sonication in a 37°C water bath may help to dissolve them.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of necroptosis with GSK963. | 1. Suboptimal Pre-treatment Time: The standard 30-minute pre-incubation may not be sufficient for your specific cell line or experimental conditions. 2. GSK963 Degradation: The compound may have degraded in the cell culture medium over a prolonged experiment. 3. Incorrect Concentration: The concentration of GSK963 may be too low to effectively inhibit RIPK1 in your system. 4. Cell Line Resistance: Your cell line may have a low sensitivity to RIPK1 inhibition-mediated necroptosis. | 1. Optimize Pre-treatment Time: Perform a time-course experiment with pre-treatment times ranging from 15 minutes to 2 hours to determine the optimal duration for your cell line. 2. Replenish GSK963: For experiments longer than 24 hours, consider replacing the medium with fresh medium containing GSK963 every 24 hours. 3. Titrate GSK963 Concentration: Perform a dose-response experiment to identify the optimal inhibitory concentration for your cell line. IC50 values are typically in the low nanomolar range.[1] 4. Confirm RIPK1 Expression and Pathway Activation: Use Western blotting to verify the expression of RIPK1 and the phosphorylation of downstream targets upon necroptosis induction. |
| Increased cell death observed with GSK963 treatment in the absence of a necroptotic stimulus. | 1. High GSK963 Concentration: Although highly selective, very high concentrations of any compound can lead to off-target effects or cellular stress. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution may be too high. | 1. Lower GSK963 Concentration: Use the lowest effective concentration of GSK963 as determined by your dose-response experiments. 2. Reduce Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is below a cytotoxic level (typically <0.5%). |
| Variability in results between experiments. | 1. Inconsistent GSK963 Preparation: Precipitation or incomplete dissolution of GSK963 can lead to inconsistent effective concentrations. 2. Cell Passage Number: The sensitivity of cells to necroptosis and its inhibition can change with increasing passage number. | 1. Ensure Complete Dissolution: Visually inspect your GSK963 working solution for any precipitates before adding it to your cells. Use sonication if necessary.[9] 2. Use Consistent Cell Passages: Use cells within a defined and consistent passage number range for all your experiments. |
Data Presentation
In Vitro Potency of GSK963
| Cell Line | Species | Necroptosis Stimulus | IC50 (nM) | Assay Endpoint | Reference |
| L929 | Murine | TNF + zVAD | 1 | 19-21 hours | [1] |
| U937 | Human | TNF + zVAD | 4 | 19-21 hours | [1] |
| Bone Marrow-Derived Macrophages | Murine | TNF + zVAD | 3 | 19-21 hours | [1] |
| Primary Neutrophils | Human | TNF + zVAD + SMAC mimetic | ~2 | Not Specified | [1] |
In Vivo Efficacy of GSK963 in a TNF-induced Sterile Shock Model
| Compound | Dose (mg/kg) | Outcome | Reference |
| GSK963 | 2 | Complete protection from hypothermia | [1] |
| GSK963 | 0.2 | Significant protection from hypothermia | [1] |
| Necrostatin-1 | 2 | No significant protection | [1] |
Experimental Protocols
General Protocol for a Cell-Based Necroptosis Inhibition Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
GSK963 Pre-treatment: Prepare a working solution of GSK963 in your cell culture medium. Aspirate the old medium from the cells and add the GSK963-containing medium. Incubate for 30 minutes at 37°C.
-
Necroptosis Induction: Add the necroptotic stimulus (e.g., TNFα + z-VAD-FMK) to the wells.
-
Incubation: Incubate the plate for 19-24 hours at 37°C.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Protocol for Western Blot Analysis of RIPK1 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate. Pre-treat with GSK963 (e.g., 100 nM) for 30 minutes, followed by stimulation with a necroptotic agent for a shorter duration (e.g., 5-15 minutes for phosphorylation events).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, or MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Mandatory Visualizations
Caption: The necroptosis signaling pathway initiated by TNFα binding to TNFR1, and the inhibitory action of GSK963 on RIPK1.
Caption: A generalized experimental workflow for optimizing GSK963 treatment duration.
Caption: A logical flowchart for troubleshooting inconsistent GSK963 efficacy.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
GSK926 stability in cell culture media
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of GSK926 in cell culture applications. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial for maintaining its integrity and activity. Based on supplier recommendations, this compound should be stored as a solid under the following conditions:
-
Long-term storage: -20°C for months to years.
-
Short-term storage: 0 - 4°C for days to weeks.[1]
It is also advised to store the compound in a dry and dark environment.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as DMSO. For long-term storage of the stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: Is there any data on the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media such as DMEM or RPMI-1640. Small molecule inhibitors can have variable stability in aqueous solutions at physiological pH and temperature. Therefore, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock solution.
Q4: How long can I store this compound in cell culture medium at 37°C?
A4: Without specific stability data, it is advisable to minimize the time this compound is incubated in cell culture medium at 37°C. For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically (e.g., every 24-48 hours) to ensure a consistent effective concentration.
Q5: What are the signs of this compound degradation in my experiments?
A5: A loss of inhibitory activity on its target, EZH2, could indicate degradation. This might be observed as a diminished effect on H3K27 methylation levels or a reduced impact on cell proliferation in sensitive cell lines compared to previous experiments. If you suspect degradation, it is recommended to use a fresh vial of the compound and prepare a new stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from a new vial of solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Always store stock solutions at -20°C or -80°C. |
| Loss of compound activity in long-term cell culture experiments. | Instability of this compound in aqueous cell culture medium at 37°C over extended periods. | Replenish the cell culture medium with freshly diluted this compound every 24-48 hours to maintain the desired concentration. |
| Precipitation of the compound in cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and does not affect cell viability. If precipitation occurs, consider lowering the final concentration of this compound or using a different formulation approach if possible. |
| Variability in the expected biological effect. | The actual concentration of active this compound is lower than intended due to degradation. | Perform a dose-response experiment to determine the effective concentration in your specific experimental setup. Consider using a positive control to ensure the assay is performing as expected. |
Storage and Handling Summary
| Compound Form | Storage Condition | Duration | Source |
| Solid | -20°C | Long-term (months to years) | [1] |
| Solid | 0 - 4°C | Short-term (days to weeks) | [1] |
| In Solution (e.g., DMSO) | -20°C | Recommended for stock solutions | General Best Practice |
| In Cell Culture Media | 37°C | Minimize time; prepare fresh for each experiment | General Best Practice |
Experimental Protocols & Visualizations
Workflow for Assessing this compound Stability (Hypothetical)
To empirically determine the stability of this compound in your specific cell culture medium, you could perform a stability study. The following workflow outlines a potential experimental approach.
Caption: Workflow for assessing this compound stability in cell culture media.
EZH2 Signaling Pathway
This compound is a selective inhibitor of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The diagram below illustrates the canonical pathway inhibited by this compound.
References
Technical Support Center: GSK926 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK926 in their experiments. This guide is designed to address common issues and provide detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Handling and Storage
-
Question: How should I dissolve and store this compound?
-
Answer: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use.
-
-
Question: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve it?
-
Answer: Precipitation can occur if the final concentration of DMSO in the medium is too high or if the aqueous solubility of this compound is exceeded. Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). If precipitation persists, consider preparing a fresh stock solution and ensuring it is fully dissolved before adding it to the medium. The stability of compounds in cell culture media can also be influenced by pH, temperature, and light exposure.[1][2]
-
2. Inconsistent or Unexpected Experimental Outcomes
-
Question: My this compound treatment is not showing the expected inhibitory effect on cell proliferation. What are the possible reasons?
-
Answer: Several factors could contribute to a lack of efficacy:
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Compound Inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.
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Suboptimal Concentration: A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to EZH2 inhibition.[3] Confirm the expression of EZH2 in your cell line.
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Assay Duration: The effects of EZH2 inhibition on cell proliferation may take several days to become apparent.[4] Consider extending the duration of your assay.
-
-
-
Question: I am observing high variability in my IC50 values for this compound across experiments. What could be the cause?
-
Answer: IC50 variability can arise from several sources:
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Biological Variability: Ensure consistent cell line sourcing and handling.[5]
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Technical Variability: Inconsistent cell seeding density, assay duration, and reagent preparation can all contribute to variability.
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Calculation Methods: The parameters and equations used for IC50 calculation can significantly impact the results.[6] Standardize your data analysis pipeline.
-
-
-
Question: The phenotype I am observing after this compound treatment is not consistent with published data for EZH2 inhibition. How should I troubleshoot this?
3. Western Blotting for H3K27me3
-
Question: I am not seeing a decrease in H3K27me3 levels after this compound treatment in my Western blot. What could be wrong?
-
Answer:
-
Insufficient Treatment Duration or Concentration: Ensure you have treated the cells for a sufficient time and at an effective concentration to observe changes in histone methylation.
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibody for H3K27me3.
-
Loading Control: Use a total histone H3 antibody as a loading control to ensure equal protein loading.[9][10]
-
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (EZH2) | - | 0.02 µM | [11] |
| Ki | - | 7.9 nM | [11] |
| Cellular H3K27me3 IC50 | HCC1806 | 324 nM | [11][12] |
| Growth IC50 | LNCaP | 4.5 µM | [4] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[13][14]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6 days).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for H3K27me3
This protocol is based on standard Western blotting procedures for histone modifications.[9][10]
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest cells and perform histone extraction using an acid extraction method.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE:
-
Load equal amounts of protein per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C. Use a primary antibody for total Histone H3 as a loading control on a separate blot or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming GSK962 (GSK923295) Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CENP-E inhibitor GSK923295 (erroneously referred to as GSK962) and encountering resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is GSK923295 and what is its mechanism of action?
GSK923295 is a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin-like motor protein essential for mitotic progression.[1][2] CENP-E plays a crucial role in the alignment of chromosomes at the metaphase plate during cell division.[3] GSK923295 binds to a pocket on the CENP-E motor domain, distinct from the ATP-binding site, locking it in a state that is tightly bound to microtubules and preventing its motor activity.[2] This disruption of CENP-E function leads to chromosome misalignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1][3]
Q2: What are the known mechanisms of resistance to GSK923295 in cancer cells?
Resistance to GSK923295 can arise through distinct mechanisms, often dependent on the genetic background and ploidy of the cancer cells.[1][4] The two primary mechanisms identified are:
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Mutations in the CENP-E Motor Domain: In diploid cancer cell lines, such as HCT116, resistance is often conferred by single point mutations within the motor domain of CENP-E.[1] These mutations can prevent the binding of GSK923295 to its allosteric site, thereby rendering the inhibitor ineffective.[1]
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Loss of the CENP-E C-terminal Domain: In near-haploid cancer cells, like KBM7, a different resistance mechanism has been observed.[1][4] These cells can acquire a deletion of the C-terminal domain of CENP-E.[1] While the exact mechanism is still under investigation, it is suggested that the loss of this domain, which is responsible for kinetochore targeting, allows the cells to tolerate the inhibition of the motor domain.[1]
Q3: Can GSK923295 be used in combination with other anti-cancer agents?
Yes, combination therapy is a promising strategy to overcome resistance and enhance the efficacy of GSK923295. Research has shown that combining GSK923295 with microtubule-targeting agents can be synergistic.[5] For instance, CENP-E inhibition can overcome resistance to microtubule poisons that is caused by the focusing of multipolar spindles.[5] The combination of drugs with non-overlapping resistance profiles is a key strategy to prevent the emergence of resistant clones.[6]
Q4: Are there any known signaling pathways that are altered in GSK923295-resistant cells?
While the primary resistance mechanisms are often genetic alterations in the CENP-E gene, acquired resistance to targeted therapies can also involve the activation of alternative or compensatory signaling pathways.[7] In the broader context of resistance to kinase inhibitors, sustained activity of SRC family kinases (SFKs) has been identified as a contributor to drug tolerance.[8] Further research, such as phosphoproteomic studies, is needed to fully elucidate the specific signaling pathway alterations in GSK923295-resistant cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with GSK923295.
Generating GSK923295-Resistant Cell Lines
Issue 1: Failure to generate resistant clones or low efficiency of resistance development.
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Possible Cause 1: Inappropriate starting concentration of GSK923295.
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Troubleshooting Step: Determine the IC50 of GSK923295 for your specific parental cell line. Start the selection process with a concentration around the IC50. Gradually increase the drug concentration in a stepwise manner as cells begin to recover and proliferate.
-
-
Possible Cause 2: Cell line is not amenable to developing resistance through the intended method.
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Troubleshooting Step: Some cell lines may have a lower propensity to develop resistance. Consider using a different cell line. HCT116 cells, for example, have been successfully used to generate resistant clones due to their impaired DNA mismatch repair pathways.[1]
-
-
Possible Cause 3: Insufficient time for resistance to develop.
-
Troubleshooting Step: Developing drug resistance is a lengthy process that can take several weeks to months. Be patient and continue the selection process with gradual dose escalation.
-
-
Possible Cause 4: Cell death due to overly aggressive dose escalation.
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Troubleshooting Step: Increase the concentration of GSK923295 more slowly, allowing the cell population sufficient time to adapt. Ensure that a viable population of cells is maintained at each step before increasing the dose.
-
Issue 2: Resistant clones lose their resistance over time.
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Possible Cause: Unstable resistance mechanism.
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Troubleshooting Step: Once resistant clones are isolated, it is crucial to continuously culture them in the presence of a maintenance concentration of GSK923295 to maintain the selective pressure. Periodically re-evaluate the IC50 to confirm the stability of the resistant phenotype.
-
Cell Viability and Proliferation Assays
Issue 3: High variability in IC50 values between experiments.
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Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure accurate and consistent cell counting and seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. Avoid edge effects by not using the outermost wells of the plate for experimental samples.[9]
-
-
Possible Cause 2: Fluctuation in the metabolic state of the cells.
-
Troubleshooting Step: Use cells that are in the logarithmic growth phase for all experiments. Standardize the cell culture conditions, including media, serum, and incubator parameters.
-
-
Possible Cause 3: Issues with the viability assay reagent.
-
Troubleshooting Step: For MTT assays, ensure complete solubilization of formazan (B1609692) crystals.[9] For ATP-based assays like CellTiter-Glo, be aware of the short half-life of the luminescent signal and read the plate within the recommended time frame.[10] Run appropriate controls, including vehicle-only and no-cell controls, to identify any interference from the compound or medium.[9]
-
Biochemical Assays
Issue 4: Inconsistent results in CENP-E ATPase assays.
-
Possible Cause 1: Poor quality of recombinant CENP-E protein.
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Troubleshooting Step: Ensure the purity and activity of the recombinant CENP-E motor domain. Run an SDS-PAGE and a baseline ATPase activity check before performing inhibitor studies.
-
-
Possible Cause 2: Issues with microtubule polymerization.
-
Troubleshooting Step: The ATPase activity of CENP-E is stimulated by microtubules. Ensure that the tubulin is properly polymerized. Use freshly prepared microtubule solutions for each experiment.
-
-
Possible Cause 3: Incorrect assay conditions.
-
Troubleshooting Step: Optimize the concentrations of ATP, microtubules, and the CENP-E enzyme. Ensure the buffer conditions (pH, ionic strength) are optimal for enzyme activity.[11]
-
Issue 5: No or minimal thermal shift observed in Thermal Shift Assay (TSA).
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Possible Cause 1: The mutation does not significantly alter the protein's thermal stability in the absence of the ligand.
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Troubleshooting Step: The primary purpose of TSA in this context is to show a lack of a thermal shift in the resistant mutant in the presence of GSK923295, indicating a loss of binding. The absolute melting temperature (Tm) of the mutant versus wild-type protein may not be significantly different.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize the protein concentration and the concentration of the fluorescent dye (e.g., SYPRO Orange).[12] Ensure the buffer conditions are compatible with both the protein and the dye.
-
-
Possible Cause 3: GSK923295 does not induce a significant thermal shift even with the wild-type protein.
-
Troubleshooting Step: While a thermal shift of ~1.5°C has been reported for wild-type CENP-E with GSK923295, the magnitude of the shift can be protein and ligand-dependent.[1] Ensure you have a positive control ligand that is known to cause a significant shift if available. The key comparison is the presence of a shift with the wild-type protein and the absence of a shift with the resistant mutant.
-
Data Presentation
Table 1: In Vitro Activity of GSK923295 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Ploidy | Resistance Mechanism | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HCT116 | Diploid | M97V mutation in CENP-E | ~0.02 | ~10 | ~500 |
| HCT116 | Diploid | R189M mutation in CENP-E | ~0.02 | ~15 | ~750 |
| KBM7 | Near-Haploid | C-terminal deletion of CENP-E | ~0.03 | ~16-19 | ~530-630 |
Data compiled from Pisa et al., 2020.[1]
Experimental Protocols
Generation of GSK923295-Resistant Cancer Cell Lines
Objective: To generate cancer cell lines with acquired resistance to GSK923295.
Methodology:
-
Determine Parental IC50: Culture the parental cancer cell line (e.g., HCT116) and determine the 50% inhibitory concentration (IC50) of GSK923295 using a standard cell viability assay (e.g., CellTiter-Glo® or MTT).
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Initial Selection: Continuously expose the parental cells to a starting concentration of GSK923295 equal to the IC50.
-
Dose Escalation: When the cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of GSK923295 by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the dose escalation process, allowing the cells to recover and proliferate at each new concentration. This process may take several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of GSK923295 (e.g., >10-fold the parental IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by re-evaluating the IC50 of GSK923295. Characterize the underlying resistance mechanism by sequencing the CENP-E gene.
-
Cryopreservation: Cryopreserve the resistant cell lines at various passages, always in the presence of the maintenance concentration of GSK923295.
CENP-E Motor Domain ATPase Activity Assay
Objective: To measure the microtubule-stimulated ATPase activity of wild-type and mutant CENP-E motor domains in the presence and absence of GSK923295.
Methodology:
-
Protein Purification: Express and purify recombinant wild-type and mutant CENP-E motor domain constructs (e.g., amino acids 1-341).
-
Microtubule Polymerization: Polymerize purified tubulin to form microtubules.
-
ATPase Reaction: Set up the reaction mixture in a 96-well plate containing ATPase buffer (50 mM KCl, 25 mM HEPES, 2 mM MgCl2, 1 mM DTT, pH 7.5), a fixed concentration of CENP-E protein, and varying concentrations of microtubules.
-
Inhibitor Addition: For inhibitor studies, add varying concentrations of GSK923295 to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measure Phosphate (B84403) Release: Measure the rate of inorganic phosphate (Pi) release over time using a malachite green-based colorimetric assay or a coupled enzymatic assay (e.g., EnzChek Phosphate Assay Kit).
-
Data Analysis: Plot the ATPase activity as a function of microtubule concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. For inhibition studies, plot the activity against the inhibitor concentration to determine the IC50.
Thermal Shift Assay (TSA) for Inhibitor Binding
Objective: To assess the binding of GSK923295 to wild-type and mutant CENP-E motor domains by measuring changes in protein thermal stability.
Methodology:
-
Prepare Protein-Dye Mixture: Prepare a solution containing the purified CENP-E motor domain (wild-type or mutant) at a final concentration of 2-5 µM and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
Add Ligand: Dispense the protein-dye mixture into the wells of a 96-well or 384-well PCR plate. Add GSK923295 or DMSO (vehicle control) to the respective wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, while continuously monitoring the fluorescence of the dye.
-
Data Analysis: The dye fluoresces when it binds to the hydrophobic regions of the protein that are exposed upon unfolding. Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm). Calculate the change in melting temperature (ΔTm) between the protein with and without the inhibitor. A significant positive ΔTm for the wild-type protein and a negligible ΔTm for the mutant protein would indicate that the mutation prevents inhibitor binding.[1][13]
Visualizations
References
- 1. Distinct Mechanisms of Resistance to a CENPE Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]
- 4. Distinct Mechanisms of Resistance to a CENP-E Inhibitor Emerge in Near-Haploid and Diploid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor cell-intrinsic signals promoting tolerance and adaptation to oncogenic kinase inhibition [dspace.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. The ATPase Cycle of the Mitotic Motor CENP-E - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
improving GSK926 efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists optimize the in vitro efficacy of GSK963, a potent and selective RIP1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK963?
GSK963 is a chiral, highly potent, and selective inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase.[1][2] It functions by binding to the kinase domain of RIP1, preventing its phosphorylation and subsequent activation of the necroptosis pathway.[3][4] This inhibitory action is highly selective, with over 10,000-fold selectivity for RIP1 over 339 other kinases.[3][5]
Q2: What is the difference between GSK963 and Necrostatin-1 (Nec-1)?
GSK963 is significantly more potent and selective than Necrostatin-1.[3] In cellular assays, GSK963 inhibits RIP1-dependent cell death with IC50 values in the low nanomolar range, making it approximately 200 times more potent than Nec-1.[6][7] Unlike Nec-1, GSK963 does not have measurable activity against indolamine-2,3-dioxygenase (IDO).[3][8] Additionally, GSK963 has an inactive enantiomer, GSK962, which can be used as a negative control to confirm on-target effects.[3]
Q3: How should I prepare and store GSK963 stock solutions?
GSK963 is soluble in DMSO and acetonitrile.[8] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution in DMSO can be prepared.[1] When preparing working solutions, it is crucial to be mindful of the compound's poor solubility in aqueous solutions. To avoid precipitation, it is recommended to dilute the DMSO stock in culture medium. For instance, to get to a 100 nM working concentration from a 100 µM intermediate dilution, you can perform a 1,000-fold dilution directly in the culture medium.[9] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Troubleshooting Guide
Q1: I am not observing the expected inhibition of necroptosis in my cell line. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following:
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Cell Line and Stimulus: Have you confirmed that your cell line is capable of undergoing necroptosis and that you are using the appropriate stimuli to induce it? Common inducers include TNFα in combination with a caspase inhibitor (like zVAD-FMK) and a SMAC mimetic.[3][10] The optimal concentrations of these stimuli should be determined for your specific cell line.[10]
-
Compound Concentration: Are you using a sufficient concentration of GSK963? The IC50 for GSK963 can vary between cell lines.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.
-
Compound Integrity: Ensure that your GSK963 stock has been stored correctly and has not degraded.
-
Alternative Cell Death Pathways: If the necroptotic pathway is successfully blocked by GSK963, cells might switch to an alternative death pathway, such as apoptosis.[10] It is important to use assays that can distinguish between different forms of cell death.
Q2: My GSK963 solution appears to have precipitated. How can I resolve this?
Precipitation can occur, especially when diluting a DMSO stock into an aqueous buffer or cell culture medium.[1][9]
-
Solubilization Technique: If you observe crystals in your working solution, you can try using an ultrasonic bath at 37°C to aid dissolution.[9]
-
Dilution Method: When diluting from a high-concentration stock, it is best to add the stock solution to the aqueous solution while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Solvent Choice: For in vivo studies, co-solvents such as PEG300 and Tween 80 can be used to improve solubility.[11] While not typical for in vitro work, understanding the solubility properties can be helpful.
Q3: My Western blot results do not show a decrease in total RIPK1, RIPK3, or MLKL expression after GSK963 treatment. Is the inhibitor not working?
GSK963 is an inhibitor of RIP1 kinase activity, not an inhibitor of its expression. Therefore, you should not expect to see a decrease in the total protein levels of RIPK1, RIPK3, or MLKL.[10] Instead, you should assess the phosphorylation status of these proteins. A successful experiment will show a dose-dependent decrease in the phosphorylation of RIPK1, RIPK3, and MLKL.[9][10]
Quantitative Data
| Parameter | Value | Assay Condition | Reference |
| IC50 (RIP1 Kinase) | 29 nM | FP binding assay | [1][5] |
| IC50 (Necroptosis) | 1 nM | Mouse fibrosarcoma L929 cells (TNF + zVAD induced) | [3][8] |
| IC50 (Necroptosis) | 4 nM | Human monocytic U937 cells (TNF + zVAD induced) | [3][8] |
| IC50 (Necroptosis) | 1-10 nM | J774A.1 cells (LPS + z-VAD induced) | [10] |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay
This protocol describes a general method for assessing the efficacy of GSK963 in inhibiting necroptosis in a cell-based assay.
-
Cell Culture: Plate cells (e.g., L929 or U937) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of GSK963 in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Pre-treatment: Pre-treat the cells with the various concentrations of GSK963 for 1-2 hours.[10] Include a vehicle control (DMSO only) and a positive control (e.g., another known RIP1 inhibitor like Nec-1).
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the wells. For example, for L929 cells, use 100 ng/mL TNFα and 50 µM QVD-Oph.[3]
-
Incubation: Incubate the plate for a predetermined time, which should be optimized for your cell line and stimuli (e.g., overnight).[3]
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results as a dose-response curve to determine the IC50 value of GSK963.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK963 - Immunomart [immunomart.com]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GSK963 | RIP kinase | TargetMol [targetmol.com]
GSK926 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing GSK926 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the histone lysine (B10760008) methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. This compound is competitive with the cofactor S-adenosyl-L-methionine (SAM) and is cell-active.[1][2][3] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
Q2: What are the key potency values for this compound?
A2: The potency of this compound has been determined through various biochemical and cell-based assays. Key values are summarized in the table below.
| Parameter | Value | Reference |
| IC50 (enzymatic) | 0.02 µM (20 nM) | [1][4] |
| Ki | 7.9 nM | [1] |
| Cellular H3K27me3 IC50 (HCC1806 cells) | 324 ± 174 nM |
Q3: In which cancer cell lines has this compound shown anti-proliferative effects?
A3: this compound has demonstrated anti-proliferative activity in various cancer cell lines. The table below summarizes the reported growth inhibition IC50 values after a 6-day proliferation assay.[3]
| Cell Line | Cancer Type | Growth IC50 (µM) |
| LNCaP | Prostate Cancer | 4.5 |
| MDA-MB-231 | Breast Cancer | >25 |
| MDA-MB-468 | Breast Cancer | >25 |
| HCC1806 | Breast Cancer | >25 |
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to minimize solvent-induced toxicity.
Experimental Protocols
Protocol: Cell Viability Assay for this compound Dose-Response Curve Generation
This protocol outlines a general procedure for determining the dose-response curve of this compound using a luminescence-based cell viability assay like CellTiter-Glo®.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your stock solution. A common starting range is from 100 µM down to low nanomolar concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no cells" control (medium only) for background measurement.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 6 days) at 37°C and 5% CO2.[3]
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software (like GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
-
To mitigate edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Ensure thorough but gentle mixing of the CellTiter-Glo® reagent with the well contents.
-
Issue 2: No dose-response effect observed, or the IC50 is much higher than expected.
-
Possible Cause:
-
Inactive Compound: The this compound may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Short Incubation Time: The anti-proliferative effects of EZH2 inhibitors can be slow to manifest, as they rely on cell division to dilute the existing H3K27me3 marks.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to EZH2 inhibition.
-
Suboptimal Assay Conditions: The cell seeding density might be too high, preventing the observation of anti-proliferative effects.
-
-
Solution:
-
Use a fresh aliquot of this compound from a properly stored stock.
-
Increase the incubation time (e.g., up to 6 days), replenishing the media with fresh compound every 72 hours if necessary.[3]
-
Test a different cell line known to be sensitive to EZH2 inhibitors.
-
Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Issue 3: Significant cell death observed even at low this compound concentrations.
-
Possible Cause:
-
Solvent Toxicity: The final DMSO concentration in the wells may be too high.
-
Off-Target Effects: While this compound is selective, very high concentrations can lead to off-target effects.
-
Cell Line Hypersensitivity: The chosen cell line might be exceptionally sensitive to EZH2 inhibition or the compound itself.
-
-
Solution:
-
Ensure the final DMSO concentration is below 0.1% and is consistent across all wells. Run a DMSO toxicity control curve.
-
Lower the starting concentration range for your serial dilutions.
-
Confirm the identity and purity of your this compound compound.
-
Issue 4: The dose-response curve does not have a sigmoidal shape.
-
Possible Cause:
-
Compound Precipitation: this compound may have precipitated out of solution at higher concentrations.
-
Inappropriate Concentration Range: The tested concentration range may be too narrow or completely outside the dynamic range of the assay.
-
Assay Interference: The compound may interfere with the chemistry of the viability assay (e.g., quenching or enhancing the luminescent signal).
-
-
Solution:
-
Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and ensure complete dissolution.
-
Broaden the range of concentrations tested in a pilot experiment (e.g., from 100 µM down to 1 nM) to identify the appropriate range for a full dose-response curve.
-
To test for assay interference, run a control experiment in a cell-free system by adding this compound to media with the viability reagent.
-
Visual Guides
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex.
Caption: Workflow for a this compound cell viability dose-response assay.
Caption: A decision tree for troubleshooting this compound experiments.
References
issues with GSK926 solubility and precipitation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of GSK926, a selective EZH2 inhibitor. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is a common practice to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q2: What is the maximum solubility of this compound in DMSO?
A2: While various suppliers state that this compound is soluble in DMSO, a precise maximum solubility is not consistently reported. However, stock solutions of up to 50 mM in DMSO can be prepared.[1] For a structurally similar EZH2 inhibitor, GSK126, a solubility of approximately 4.38 mg/mL has been reported in DMSO, sometimes requiring gentle warming. As a starting point, a similar concentration range can be considered for this compound, but it is always recommended to determine the optimal concentration for your specific batch and experimental needs.
Q3: My this compound precipitated out of solution after I diluted my DMSO stock in my cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many hydrophobic compounds. Please refer to the Troubleshooting Guide: Precipitation Issues below for detailed steps on how to address this.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[4][5] By inhibiting EZH2, this compound prevents H3K27 methylation, leading to changes in gene expression.
Troubleshooting Guide: Solubility and Precipitation
This guide provides step-by-step instructions to help you overcome common issues with this compound solubility and precipitation during your experiments.
Issue 1: Difficulty Dissolving this compound in DMSO
-
Possible Cause: The concentration you are trying to achieve is too high, or the compound requires assistance to fully dissolve.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the vial containing this compound and DMSO to 37°C for 10-15 minutes.
-
Sonication: Use a bath sonicator to aid in dissolution. Sonicate for short bursts to avoid overheating the sample.
-
Vortex: Vortex the solution intermittently during the warming or sonication process.
-
Start with a lower concentration: If the compound still does not dissolve, try preparing a more dilute stock solution.
-
Issue 2: Precipitation Upon Dilution in Aqueous Media
-
Possible Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium. The percentage of DMSO in the final solution may also be too low to keep the compound dissolved.
-
Troubleshooting Steps:
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Check the DMSO tolerance of your specific cell line.
-
Use a pre-warmed medium: Dilute your this compound stock solution into a cell culture medium that has been pre-warmed to 37°C.
-
Add the stock solution to the medium while vortexing: To ensure rapid and even dispersion, add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling the tube.
-
Consider co-solvents: For challenging in vivo or in vitro applications, the use of co-solvents may be necessary. Formulations containing PEG300 and Tween-80 have been used for other EZH2 inhibitors like GSK126 to improve aqueous solubility.[6] A similar approach could be tested for this compound, but would require careful validation.
-
Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Concentration (mM) | Mass of this compound (mg) for 1 mL DMSO |
| 1 | 0.514 |
| 5 | 2.57 |
| 10 | 5.14 |
| 50 | 25.7 |
Based on a molecular weight of 513.64 g/mol . Adjust calculations based on the specific molecular weight of your batch.
Table 2: Solubility of a Similar EZH2 Inhibitor (GSK126) in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~4.38 mg/mL | Gentle warming may be required. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 1.25 mg/mL | Suspended solution, may require sonication. |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL | Clear solution. |
This data is for GSK126 and is provided as a reference. Similar solvent systems may be explored for this compound but require independent validation.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the compound: Accurately weigh out 5.14 mg of this compound powder (assuming a molecular weight of 513.64 g/mol ).
-
Adding the solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolving the compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 10-15 minutes.
-
If necessary, place the vial in a bath sonicator for 5-10 minutes.
-
-
Storage: Once the this compound is fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound for Cell-Based Assays
-
Pre-warm the medium: Pre-warm your cell culture medium to 37°C.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is often helpful to make an intermediate dilution of your stock solution in the cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:10 in the medium to get a 1 mM intermediate solution.
-
Final dilution: Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Add the this compound solution dropwise while gently swirling the medium. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).
-
Immediate use: Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizations
Caption: EZH2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Controlling for GSK926 Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling for the non-specific binding of GSK926, a selective inhibitor of the histone methyltransferase EZH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-active, and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with transcriptional repression.[3][4] this compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site on EZH2.[1]
Q2: What are the known off-targets of this compound?
The most significant known off-target of this compound is Enhancer of Zeste Homolog 1 (EZH1), which is the closest homolog to EZH2.[5][6] this compound displays significant selectivity for EZH2 over EZH1 and a large panel of other methyltransferases.
Q3: Why is it important to control for non-specific binding of this compound?
Q4: What are the recommended methods to control for this compound non-specific binding?
The two primary recommended methods are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to its target (EZH2) and potential off-targets (like EZH1) in a cellular context by measuring changes in protein thermal stability.[7]
-
Affinity Chromatography followed by Mass Spectrometry (AC-MS): This chemical proteomics approach identifies proteins from a cell lysate that bind to an immobilized form of this compound.[8][9]
Q5: How do I choose between CETSA and Affinity Chromatography-Mass Spectrometry?
-
CETSA is ideal for validating the engagement of this compound with a known potential off-target, such as EZH1, within intact cells. It is a good method to confirm target engagement under physiological conditions.
-
Affinity Chromatography-Mass Spectrometry is a broader, discovery-based approach to identify a wider range of unknown potential off-targets. This method is particularly useful for a comprehensive assessment of a compound's selectivity.
Q6: What is a suitable negative control for this compound experiments?
Data Presentation
Table 1: Selectivity of this compound and its analog GSK343 against a panel of human methyltransferases.
This table summarizes the inhibitory activity (IC50) of this compound and a close analog, GSK343, against their intended target, EZH2, and other related enzymes. The data demonstrates high selectivity for EZH2, with the most significant off-target activity observed against the close homolog EZH1.
| Methyltransferase | This compound IC50 (nM) | GSK343 IC50 (nM) | Fold Selectivity (vs. EZH2) for this compound | Fold Selectivity (vs. EZH2) for GSK343 |
| EZH2 | 9.9 | < 10 | - | - |
| EZH1 | 1240 | 600 | 125 | 60 |
| G9a | >50000 | >50000 | >5051 | >5000 |
| SETD7 | >50000 | >50000 | >5051 | >5000 |
| SETD8 | >50000 | >50000 | >5051 | >5000 |
| PRMT1 | >50000 | >50000 | >5051 | >5000 |
| PRMT3 | >50000 | >50000 | >5051 | >5000 |
| PRMT4 (CARM1) | >50000 | >50000 | >5051 | >5000 |
| PRMT5 | >50000 | >50000 | >5051 | >5000 |
| PRMT6 | >50000 | >50000 | >5051 | >5000 |
| DNMT1 | >50000 | >50000 | >5051 | >5000 |
Data adapted from Verma S. K., et al. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. ACS medicinal chemistry letters, 3(12), 1091-1096.
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for EZH1 Off-Target Engagement
This protocol is designed to determine if this compound binds to its known off-target, EZH1, in a cellular context.
Materials:
-
Cell line expressing EZH1 (e.g., K562, HEK293T)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EZH1 (e.g., Cell Signaling Technology #42088)[3]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Thermocycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in fresh medium at a density of 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound or an equivalent volume of DMSO. Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C in 2-3°C increments.
-
Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding an equal volume of ice-cold lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and PBS.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for EZH1 at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the EZH1 signal to the loading control.
-
Plot the normalized signal as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS) for Off-Target Identification
This protocol provides a general framework for identifying proteins that bind to this compound.
Materials:
-
This compound with a linker for immobilization (requires chemical synthesis) or a commercially available affinity matrix if available.
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Cell lysate from the cell line of interest
-
Lysis buffer without strong detergents (e.g., a buffer containing 0.1% NP-40)
-
Wash buffer (e.g., lysis buffer with a specific salt concentration)
-
Elution buffer (e.g., high salt, low pH, or a solution of free this compound)
-
Tris buffer for neutralization
-
Urea and DTT for denaturation and reduction
-
Iodoacetamide for alkylation
-
Trypsin for digestion
-
LC-MS/MS system
Procedure:
-
Preparation of Affinity Matrix:
-
Immobilize the this compound analog to the affinity resin according to the manufacturer's instructions.
-
Equilibrate the resin with lysis buffer.
-
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with resin that has been blocked or coupled to a negative control compound.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the resin using the elution buffer. Neutralize the eluate immediately if using a low pH buffer.
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins.
-
Compare the proteins identified in the this compound pulldown to those from the negative control pulldown. Proteins that are significantly enriched in the this compound sample are considered potential off-targets.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| CETSA: No thermal shift observed for EZH2/EZH1 with this compound | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The chosen temperature range is not optimal for EZH2/EZH1 denaturation. 4. This compound is not cell-permeable in your cell line. 5. High intracellular SAM concentration is outcompeting this compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Increase the incubation time (e.g., to 2-4 hours). 3. Run a wider temperature range in your initial experiment to determine the optimal melting temperature. 4. Confirm target engagement with a cell-free assay or use a different cell line. 5. Consider experimental conditions that might lower intracellular SAM levels, although this can have pleiotropic effects. |
| CETSA: High background or non-specific bands in Western Blot | 1. Primary antibody is not specific. 2. Insufficient blocking. 3. Insufficient washing. | 1. Validate your primary antibody with positive and negative controls (e.g., knockout/knockdown cell lines). 2. Increase the blocking time or try a different blocking agent. 3. Increase the number and duration of wash steps. |
| AC-MS: High number of non-specific binders | 1. Insufficient washing of the affinity matrix. 2. Hydrophobic interactions between proteins and the matrix/linker. 3. Inappropriate lysis buffer. | 1. Increase the stringency of the wash buffer (e.g., increase salt concentration, add a low percentage of detergent). 2. Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. 3. Use a lysis buffer with optimized detergent and salt concentrations to minimize non-specific interactions. |
| AC-MS: Failure to elute bound proteins | 1. Elution conditions are too mild. 2. The interaction between this compound and the target is very strong. | 1. Increase the stringency of the elution buffer (e.g., lower pH, higher salt concentration, or use a denaturing agent like SDS). 2. Consider on-bead digestion of the bound proteins. |
| General: this compound solubility issues | This compound may have limited solubility in aqueous buffers. | Prepare a high-concentration stock solution in DMSO and dilute it into the final buffer immediately before use. Avoid multiple freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is consistent across all samples and is not toxic to the cells. |
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK343 | Structural Genomics Consortium [thesgc.org]
- 6. GSK343 | Cell Signaling Technology [cellsignal.com]
- 7. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An EZH2 blocker sensitizes histone mutated diffuse midline glioma to cholesterol metabolism inhibitors through an off-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: GSK926 vs. GSK343
A comprehensive guide for researchers in oncology and drug discovery, detailing the biochemical potency, cellular activity, and experimental protocols for two prominent EZH2 inhibitors.
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers. Its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), leads to transcriptional repression of tumor suppressor genes. Consequently, EZH2 has emerged as a promising therapeutic target. Among the numerous small molecule inhibitors developed, GSK926 and GSK343, both originating from GlaxoSmithKline, are notable for their potency and selectivity. This guide provides a detailed comparison of these two S-adenosyl-L-methionine (SAM)-competitive inhibitors, supported by experimental data and protocols to aid researchers in their selection and application.
Biochemical and Cellular Potency
This compound and GSK343 were developed as potent and selective inhibitors of EZH2.[1][2][3] Both compounds act by competing with the cofactor SAM, thereby directly inhibiting the methyltransferase activity of EZH2.[1][2][3] While both are highly potent, GSK343 exhibits a lower half-maximal inhibitory concentration (IC50) in biochemical assays, suggesting a higher intrinsic potency.
| Parameter | This compound | GSK343 | Reference |
| Mechanism of Action | SAM-Competitive EZH2 Inhibitor | SAM-Competitive EZH2 Inhibitor | [1][2][3] |
| Biochemical IC50 | 20 nM | 4 nM | [1][4][5][6][7] |
| Ki | 7.9 nM | Not explicitly reported, but described as highly potent | [1][7] |
| Selectivity | Selective for EZH2 | >60-fold vs EZH1, >1000-fold vs other HMTs | [4][5][8] |
In cellular assays, both inhibitors effectively reduce the levels of H3K27me3, the product of EZH2 activity. Comparative studies in HCC1806 breast cancer cells demonstrate that GSK343 has a more potent effect on inhibiting H3K27 trimethylation.[9] This trend is also reflected in cell proliferation assays, where GSK343 generally shows a lower IC50 across various cancer cell lines.[2]
| Cell Line | Assay | This compound IC50 | GSK343 IC50 | Reference |
| HCC1806 (Breast Cancer) | H3K27me3 Inhibition | 324 ± 174 nM | 174 ± 84 nM | [9] |
| LNCaP (Prostate Cancer) | Cell Proliferation (6 days) | 4.5 µM | 2.9 µM | [2] |
| VCaP (Prostate Cancer) | Cell Proliferation (6 days) | >25 µM | 11 µM | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation (6 days) | >25 µM | 19 µM | [2] |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation (6 days) | 16 µM | 10 µM | [2] |
EZH2 Signaling Pathway and Inhibition
EZH2-mediated gene silencing is a crucial step in several oncogenic signaling pathways. By trimethylating H3K27, EZH2 represses the expression of tumor suppressor genes that would otherwise inhibit cell proliferation, and promote apoptosis. The inhibition of EZH2 by compounds like this compound and GSK343 can reactivate the expression of these silenced genes, leading to anti-tumor effects.
Experimental Workflow for Inhibitor Characterization
The evaluation of EZH2 inhibitors typically involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects. A general workflow is outlined below.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
A Comparative Guide to EZH2 Inhibitors: GSK926 vs. Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent EZH2 inhibitors, GSK926 and tazemetostat (B611178). The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a key therapeutic target.[1] Both this compound and tazemetostat are potent and selective, S-adenosylmethionine (SAM)-competitive inhibitors of EZH2.[2][3] They function by binding to the SAM-binding site of the EZH2 enzyme, which prevents the transfer of a methyl group to H3K27.[1] This leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and tazemetostat, providing a basis for comparing their biochemical potency and cellular activity.
Table 1: Biochemical Potency against EZH2
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| This compound | EZH2 | Not Specified | 20[2] | 7.9[2] |
| Tazemetostat | EZH2 (wild-type) | Peptide Assay | 11[4] | 2.5[4] |
| EZH2 (wild-type) | Nucleosome Assay | 16[4] | - | |
| EZH2 (mutant) | Not Specified | 2 - 38[3] | - |
Table 2: Selectivity and Cellular Activity
| Compound | Parameter | Cell Line | IC50 (nM) | Notes |
| This compound | H3K27me3 reduction | HCC1806 (Breast Cancer) | Not explicitly stated, but dose-dependent reduction shown. | Potent inhibitor of EZH2-mediated methylation in cells.[5] |
| Tazemetostat | H3K27me3 reduction | Lymphoma cell lines | 9 (IC95: 2-38)[6] | Similar potency in both EZH2 wild-type and mutant cell lines.[6] |
| Selectivity (EZH1 IC50) | Not Specified | 392[4] | Approximately 35-fold more selective for EZH2 over EZH1 in a peptide assay.[4] |
Clinical Efficacy Snapshot: Tazemetostat in Follicular Lymphoma
Tazemetostat is an FDA-approved drug for the treatment of adults and adolescents aged 16 years and older with metastatic or locally advanced epithelioid sarcoma.[7] It is also approved for certain patients with relapsed or refractory follicular lymphoma.[7] Clinical trial data for tazemetostat in follicular lymphoma highlights its performance in a clinical setting.
Table 3: Phase 2 Clinical Trial Results of Tazemetostat in Relapsed/Refractory Follicular Lymphoma
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) |
| EZH2-mutant | 69%[4][7] | 12%[7] | 57%[7] | 10.9 months[7] |
| EZH2-wild-type | 35%[4][7] | 4%[7] | 30%[7] | 13.0 months[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Biochemical Enzyme Inhibition Assay (Scintillation Proximity Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the EZH2 enzyme.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Biotinylated histone H3 peptide substrate (e.g., H3K27)
-
S-adenosyl-L-[³H-methyl]-methionine ([³H]-SAM)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound or tazemetostat) dissolved in DMSO
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the microplate wells. Include DMSO-only wells as a negative control (100% enzyme activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% enzyme activity).
-
Enzyme Addition: Add the recombinant PRC2 complex to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the biotinylated H3 peptide substrate and [³H]-SAM to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Signal Detection: Add the streptavidin-coated SPA beads suspended in a stop buffer (containing non-radiolabeled SAM and EDTA) to each well. The biotinylated peptide, if methylated with [³H], will bind to the SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads and generating a light signal.
-
Data Acquisition: Read the plates on a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Reduction Assay (Immunofluorescence)
This assay quantifies the reduction of H3K27me3 levels in cells treated with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HCC1806)
-
Cell culture medium and supplements
-
Test compounds (this compound or tazemetostat) dissolved in DMSO
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-H3K27me3
-
Secondary antibody: Fluorescently labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides or imaging plates
Procedure:
-
Cell Seeding: Seed the cells onto microscope slides or in imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-H3K27me3) diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of H3K27me3 in the nucleus of a statistically significant number of cells for each treatment condition. Normalize the intensity to the DAPI signal to account for cell size variations. Calculate the percentage reduction in H3K27me3 levels relative to the DMSO control and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the EZH2 signaling pathway and a typical experimental workflow.
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Discussion and Conclusion
In cellular assays, both compounds effectively reduce H3K27me3 levels. Tazemetostat has demonstrated a broad activity profile, inhibiting both wild-type and mutant forms of EZH2 with similar potency in lymphoma cell lines.[6] This is a significant advantage, as EZH2 mutations are not present in all EZH2-dependent cancers. The clinical data for tazemetostat in follicular lymphoma further supports its efficacy in both EZH2-mutant and wild-type patient populations, although the response rates are higher in the mutant cohort.[4][7]
The choice between this compound and tazemetostat for research purposes may depend on the specific application. This compound serves as a valuable tool for in vitro and preclinical studies to probe the biology of EZH2. Tazemetostat, with its FDA approval and extensive clinical data, provides a clinically relevant benchmark and is a strong candidate for translational research and further clinical development.
Researchers should consider the specific genetic context of their cancer models and the desired therapeutic application when selecting an EZH2 inhibitor. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive Results for Tazemetostat in Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 7. onclive.com [onclive.com]
GSK926: A Comparative Analysis of Specificity Against Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of GSK926, a potent and selective inhibitor of the histone methyltransferase EZH2, with other key EZH2 inhibitors and broader classes of epigenetic modifiers. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies in cancer and other diseases driven by epigenetic dysregulation.
Introduction to this compound and its Target: EZH2
This compound is a small molecule inhibitor that targets the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This compound acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, directly targeting the enzymatic activity of EZH2.[1][2]
Comparative Specificity of EZH2 Inhibitors
The specificity of an inhibitor is a critical parameter, as off-target effects can lead to confounding experimental results and potential toxicity. Here, we compare the specificity of this compound with other well-characterized EZH2 inhibitors: GSK126, Tazemetostat (EPZ-6438), and CPI-1205.
Table 1: In Vitro Potency and Selectivity of EZH2 Inhibitors Against Histone Methyltransferases
| Compound | Target | IC50 (nM) | Selectivity vs. EZH1 (Fold) | Selectivity vs. Other HMTs (Fold) | Reference |
| This compound | EZH2 | 20 | 125 | >1000 (against a panel of 19 HMTs) | [2] |
| GSK126 | EZH2 | 9.9 | >150 | >1000 (against a panel of 20 HMTs) | [3] |
| Tazemetostat (EPZ-6438) | EZH2 | 11 | 35 | >4500 (against a panel of 14 HMTs) | |
| CPI-1205 | EZH2 | 2.2 | Modest | Selective against 30 other HMTs |
As the data indicates, this compound demonstrates high potency against EZH2 with an IC50 of 20 nM and exhibits excellent selectivity. It is 125-fold more selective for EZH2 over its closest homolog, EZH1, and shows over 1000-fold selectivity against a broad panel of other histone methyltransferases.[2] This high degree of selectivity is comparable to other well-established EZH2 inhibitors like GSK126 and Tazemetostat, making this compound a valuable and specific tool for studying EZH2 biology.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the EZH2 signaling pathway and a general workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cellular assays used to determine the specificity of EZH2 inhibitors.
Biochemical Radiometric Methyltransferase Assay
This assay quantitatively measures the enzymatic activity of EZH2 by detecting the transfer of a radiolabeled methyl group from SAM to a histone substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant PRC2 complex (e.g., 5 nM), a histone H3 peptide substrate (e.g., 2 µM), and varying concentrations of the inhibitor (e.g., this compound) in a suitable assay buffer.
-
Initiation: Start the reaction by adding [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a final concentration of, for example, 1 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding an excess of cold, unlabeled SAM.
-
Detection: Transfer the reaction mixture to a filter membrane that captures the histone peptide. Wash the membrane to remove unincorporated [³H]-SAM.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the EZH2 enzymatic activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K27me3 Western Blot Assay
This assay assesses the ability of an inhibitor to reduce the levels of H3K27me3 in a cellular context.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC1806 breast cancer cells) and allow them to adhere. Treat the cells with various concentrations of the EZH2 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Cell Lysis and Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for H3K27me3. Subsequently, incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization and Analysis: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal. Calculate the cellular IC50 for H3K27me3 reduction.
Conclusion
This compound is a highly potent and selective inhibitor of EZH2, demonstrating a specificity profile that is comparable to other leading EZH2 inhibitors. Its high selectivity against EZH1 and a broad range of other histone methyltransferases makes it an excellent tool for investigating the biological functions of EZH2 in health and disease. The provided experimental protocols offer a foundation for researchers to independently verify and further explore the activity of this compound and other epigenetic modifiers. As with any inhibitor, it is recommended to perform orthogonal assays to confirm on-target effects and rule out potential off-target activities in the specific biological system under investigation.
References
Cross-Validation of GSK926 Results with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the selective EZH2 inhibitor, GSK926, with the genetic knockdown of EZH2 using RNA interference (RNAi). The data presented herein offers a cross-validation of the on-target effects of this compound, reinforcing its utility as a specific chemical probe for studying the function of the EZH2 methyltransferase.
Data Summary: this compound vs. RNAi
| Parameter | This compound | RNAi (siRNA/shRNA) | Cell Lines | Reference |
| Biochemical IC50 | 0.02 µM (Ki = 7.9 nM) | N/A | N/A | [1][2] |
| Cellular H3K27me3 Inhibition IC50 | ~174 - 324 nM | Significant reduction upon knockdown | HCC1806 (Breast) | [3] |
| Inhibition of Cell Proliferation | IC50: 2.9 - 4.5 µM | Significant inhibition | LNCaP (Prostate), various breast cancer cell lines | [3] |
| Effect on H3K27me3 Levels | Dose-dependent reduction | Global decrease | Various cancer cell lines | [3][4][5] |
| Induction of Apoptosis | Observed in some cancer cells | Observed in some cancer cells | Conjunctival Melanoma, Colorectal Cancer | [4][6] |
| Target Gene De-repression | Upregulation of target genes | Upregulation of target genes | Astrocytic tumors | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as HCC1806 (breast cancer), LNCaP (prostate cancer), and various melanoma and colorectal cancer cell lines, are commonly used.[3][4][6]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with various concentrations of this compound for specified durations (e.g., 72 hours for H3K27me3 analysis, 6 days for proliferation assays).[3]
-
RNAi Transfection:
-
siRNA: Cells are transfected with EZH2-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent like Lipofectamine 2000, according to the manufacturer's protocol.[6]
-
shRNA: For stable knockdown, lentiviral particles encoding EZH2-specific shRNA or a control shRNA are transduced into the cells, followed by selection with an appropriate antibiotic (e.g., puromycin).[4]
-
Western Blot Analysis for EZH2 and H3K27me3
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., Histone H3 or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein levels.[4][5]
Cell Proliferation Assay (MTT or CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density.
-
Treatment: Cells are treated with different concentrations of this compound or transfected with siRNA/shRNA.
-
Assay: At the end of the treatment period (e.g., 24, 48, 72 hours, or 6 days), MTT or CCK-8 reagent is added to each well and incubated for a few hours.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader. Cell viability is calculated as a percentage of the control group.[6][8]
Visualizations
Signaling Pathway of EZH2
Caption: EZH2 signaling pathway and points of intervention by this compound and RNAi.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of this compound effects with RNAi.
Logical Comparison of Outcomes
Caption: Logical diagram illustrating the convergence of outcomes from this compound and RNAi.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting EZH2-mediated methylation of H3K27 inhibits proliferation and migration of Synovial Sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. EZH2 silencing with RNAi enhances irradiation-induced inhibition of human lung cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK926 and Other PRC2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK926 and other prominent Polycomb Repressive Complex 2 (PRC2) inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their performance and underlying mechanisms.
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2), has emerged as a significant therapeutic target in oncology. Dysregulation of PRC2 activity, often through EZH2 overexpression or activating mutations, leads to the silencing of tumor suppressor genes, driving cancer progression. This has spurred the development of numerous small molecule inhibitors targeting different components of the PRC2 complex. This guide focuses on a comparative analysis of this compound and other key PRC2 inhibitors, providing a detailed look at their biochemical potency, cellular activity, and mechanisms of action.
Mechanism of Action: Targeting the Core of Epigenetic Silencing
PRC2 inhibitors primarily function through two distinct mechanisms:
-
EZH2 Catalytic Inhibition: The majority of inhibitors, including this compound, GSK126, and tazemetostat, are S-adenosyl-L-methionine (SAM)-competitive inhibitors. They bind to the SAM-binding pocket of the EZH2 subunit, preventing the transfer of a methyl group to histone H3 at lysine (B10760008) 27 (H3K27). This leads to a global reduction in H3K27 trimethylation (H3K27me3), a key repressive histone mark, and subsequent reactivation of silenced tumor suppressor genes.[1][2][3] Some inhibitors, like valemetostat (B611628) and UNC1999, are dual inhibitors of both EZH2 and its homolog EZH1.[2]
-
Allosteric Inhibition via EED: A newer class of inhibitors, such as EED226, targets the Embryonic Ectoderm Development (EED) subunit of PRC2. EED contains a binding pocket for H3K27me3, and this interaction allosterically enhances the catalytic activity of EZH2. By binding to this pocket, EED inhibitors prevent this positive feedback loop, leading to a reduction in overall PRC2 activity. This mechanism offers a potential strategy to overcome resistance to EZH2 catalytic inhibitors.
Quantitative Performance Analysis
The following tables summarize the biochemical and cellular potency of this compound and other selected PRC2 inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of PRC2 Inhibitors
| Inhibitor | Target(s) | Mechanism | Ki (nM) | IC50 (nM) | EZH2 Mutant Potency | Reference(s) |
| This compound | EZH2 | SAM-competitive | 7.9 | 20 | - | [4] |
| GSK126 | EZH2 | SAM-competitive | 0.5 - 3 | 7 - 252 (methylation) | Similar to WT | [5][6] |
| Tazemetostat (EPZ-6438) | EZH2 | SAM-competitive | 2.5 | 2 - 38 | Similar to WT | [2][5] |
| Valemetostat (DS-3201b) | EZH1/EZH2 | SAM-competitive | - | - | Potent against various hematological malignancies | [7] |
| UNC1999 | EZH1/EZH2 | SAM-competitive | - | EZH2: <10, EZH1: 45 | Potent against WT and mutant | [8] |
| EED226 | EED | Allosteric | - | 23.4 | Effective against EZH2 inhibitor-resistant mutants | [9][10] |
Table 2: Cellular Activity of PRC2 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Key Findings | Reference(s) |
| This compound | LNCaP (Prostate) | Proliferation (6-day) | 4.5 µM | Potent inhibition of cell proliferation. | [1] |
| GSK126 | DLBCL cell lines | H3K27me3 reduction | 7 - 252 nM | Dose-dependent decrease in H3K27me3. | [2] |
| EZH2 mutant DLBCL | Proliferation | More potent in mutant lines | Induces cell cycle arrest or apoptosis. | [6] | |
| Tazemetostat (EPZ-6438) | DLBCL cell lines | H3K27me3 reduction | 2 - 90 nM | Similar potency in WT and mutant EZH2. | [5] |
| EZH2 mutant DLBCL | Proliferation | <0.001 - 7.6 µM (more sensitive) | Increased sensitivity in mutant cell lines. | [2] | |
| UNC1999 | MCF10A | H3K27 methylation | 124 nM | Reduces H3K27me3 in a concentration-dependent manner. | [11] |
| DB (EZH2 Y641N) | Proliferation | 633 nM | Time-dependent inhibition of proliferation. | [8] | |
| EED226 | G401 | H3K27me3 reduction (ELISA) | 0.22 µM | Potently reduces global H3K27me3. | [10] |
| KARPAS422 (EZH2 Y641N) | Proliferation | 0.08 µM | Selective killing of cells with EZH2 mutation. | [10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and evaluation process for these inhibitors, the following diagrams illustrate the PRC2 signaling pathway and a typical experimental workflow.
References
- 1. Frontiers | PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function [frontiersin.org]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. youtube.com [youtube.com]
- 8. revvity.com [revvity.com]
- 9. Epigenetic regulation of cancer progression by EZH2: from biological insights to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
A Comparative Guide: GSK926 Versus EZH2 Knockout Genetic Models for EZH2 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of Enhancer of Zeste Homolog 2 (EZH2) using GSK926 and the genetic ablation of EZH2 via knockout models. This comparison is intended to assist researchers in selecting the most appropriate methodology for their experimental goals, with a focus on performance, experimental considerations, and data interpretation.
At a Glance: this compound vs. EZH2 Knockout
| Feature | This compound (Pharmacological Inhibition) | EZH2 Knockout (Genetic Model) |
| Mechanism of Action | Selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[1] Reversible inhibition. | Complete and permanent loss of EZH2 protein expression and function. |
| Primary Effect | Reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3).[1][2] | Abolition of EZH2 protein and consequently, H3K27me3 marks.[3][4] |
| Temporal Control | Acute and reversible; effects are dose- and time-dependent.[2] | Permanent and irreversible in the generated cell line or animal model. |
| Specificity | Highly selective for EZH2 over most other methyltransferases, with some cross-reactivity with the highly homologous EZH1. | Specific to the EZH2 gene; potential for off-target effects of the gene-editing technology (e.g., CRISPR/Cas9) must be considered and controlled for. |
| Experimental Applications | Dose-response studies, determining the therapeutic window, short-term functional assays, preclinical in vivo studies.[2] | Investigating the long-term consequences of EZH2 loss, developmental studies, creating stable models for screening.[3] |
| Potential for Compensation | Acute inhibition may not allow for compensatory mechanisms to the same extent as long-term knockout. | Potential for compensation by other proteins, such as EZH1, which can partially rescue H3K27 methylation. |
| Off-Target Effects | Potential for off-target effects on other kinases or cellular processes, although this compound is highly selective.[5] | Potential for off-target gene editing by CRISPR/Cas9.[5] |
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of this compound/GSK126 and EZH2 knockout on cancer cell lines. Note: Direct comparative studies are limited; data is compiled from multiple sources and cell lines may differ.
Table 1: Effect on Cell Viability (IC50 Values for GSK126)
| Cell Line | Cancer Type | GSK126 IC50 (µM) | Reference |
| HEC-50B | Endometrial Cancer (High EZH2) | 1.0 (±0.2) | [6] |
| Ishikawa | Endometrial Cancer (High EZH2) | 0.9 (±0.6) | [6] |
| HEC-265 | Endometrial Cancer (Low EZH2) | 10.4 (±0.6) | [6] |
| Multiple Myeloma Cell Lines (6 lines) | Multiple Myeloma | 12.6 - 17.4 | |
| Pfeiffer (EZH2 mutant) | Diffuse Large B-cell Lymphoma | Sensitive (specific IC50 not provided) | |
| WSU-DLCL2 (EZH2 mutant) | Diffuse Large B-cell Lymphoma | Sensitive (specific IC50 not provided) | [7] |
Table 2: Comparison of Phenotypic Effects
| Phenotype | GSK126 Treatment | EZH2 Knockout | References |
| H3K27me3 Levels | Dose-dependent decrease. | Complete abrogation. | [1][3][4] |
| Cell Proliferation | Inhibition in sensitive cell lines. | Suppression of proliferation. | [3] |
| Apoptosis | Induction in some cancer cell lines. | Can induce apoptosis. | |
| Gene Expression | De-repression of PRC2 target genes. | De-repression of PRC2 target genes. | [8] |
| In Vivo Tumor Growth | Inhibition of xenograft tumor growth. | Suppression of in vivo tumor growth. | [2][3] |
Experimental Protocols
Pharmacological Inhibition with this compound
Objective: To assess the effect of EZH2 inhibition on cell viability using this compound.
Materials:
-
This compound (or GSK126)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
After incubation, add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.[9][10][11][12][13]
Generation of EZH2 Knockout Cells using CRISPR/Cas9
Objective: To generate a stable EZH2 knockout cell line to study the long-term effects of EZH2 loss.
Materials:
-
Cancer cell line of interest
-
EZH2-specific guide RNA (gRNA) expression vectors
-
Cas9 nuclease expression vector
-
Transfection reagent or electroporation system
-
Puromycin or other selection antibiotic (if applicable)
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I or sequencing service for validation
-
Antibodies for Western blot validation (anti-EZH2, anti-H3K27me3, anti-H3)
Protocol:
-
gRNA Design: Design and clone two or more gRNAs targeting a critical exon of the EZH2 gene.
-
Transfection: Co-transfect the gRNA and Cas9 expression vectors into the target cells.
-
Selection: If the vectors contain a selection marker, apply the appropriate antibiotic to select for transfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Expansion and Screening: Expand the clonal populations and screen for EZH2 knockout by:
-
Genomic DNA analysis: Perform PCR amplification of the target region followed by T7 Endonuclease I assay or Sanger sequencing to detect insertions/deletions (indels).
-
Western Blot: Lyse the cells and perform Western blotting to confirm the absence of EZH2 protein expression and a significant reduction or absence of H3K27me3.
-
-
Validation: Further validate the knockout clones through functional assays and off-target analysis if necessary.[3][14][15]
Western Blot for H3K27me3 and EZH2
Objective: To assess the levels of EZH2 and H3K27me3 protein following this compound treatment or in EZH2 knockout cells.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to the loading control (Histone H3).[6][16][17]
Mandatory Visualizations
Signaling Pathways
Experimental Workflow Comparison
Logical Relationship
Conclusion
Both this compound and EZH2 knockout models are powerful tools for investigating the function of EZH2. The choice between these two approaches depends on the specific research question.
-
This compound is ideal for studying the acute effects of EZH2 inhibition, for dose-response analyses, and for experiments where temporal control is crucial. Its reversible nature allows for the examination of the consequences of restoring EZH2 activity.
-
EZH2 knockout models are indispensable for understanding the long-term consequences of complete EZH2 loss, for studying developmental processes, and for creating stable cell lines for high-throughput screening.
For a comprehensive understanding of EZH2's role in a biological system, a combinatorial approach using both pharmacological inhibition and genetic knockout is often the most robust strategy. This allows for the validation of phenotypes and the dissection of acute versus chronic effects of EZH2 ablation. Researchers should carefully consider the advantages and limitations of each method when designing their experiments to ensure the generation of clear and interpretable data.
References
- 1. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR/Cas9‑mediated EZH2 knockout suppresses the proliferation and migration of triple‑negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. chondrex.com [chondrex.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. genemedi.net [genemedi.net]
- 15. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Specificity of GSK926 in Cancer Research: A Comparative Guide
An objective analysis of the EZH2 inhibitor GSK926 compared to other epigenetic modulators, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[3] Aberrant EZH2 activity is implicated in the progression of various cancers, making it an attractive therapeutic target.[3] This guide provides a comparative assessment of this compound's specificity and performance against other EZH2 inhibitors, supported by experimental findings.
Comparative Potency and Cellular Activity
This compound demonstrates high potency in biochemical assays and cellular models. Its inhibitory activity is often compared with other small molecule EZH2 inhibitors, such as GSK343, which shares a similar chemical scaffold.
| Compound | Target | Biochemical IC50 (nM) | Cellular H3K27me3 IC50 (nM) | Reference |
| This compound | EZH2 | 20 | 324 ± 174 | [1][5] |
| GSK343 | EZH2 | <10 | 174 ± 84 | [5] |
| Tazemetostat (EPZ-6438) | EZH2 | 2.5 (WT), 0.5 (Y641N) | ~110 | |
| DZNep | S-adenosyl-L-homocysteine (SAH) hydrolase (indirect EZH2 inhibitor) | Not applicable | Not applicable | [3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Histone Methyltransferase (HMT) Assay
This biochemical assay is crucial for determining the direct inhibitory effect of compounds on EZH2 enzymatic activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PRC2 complex is used as the enzyme source. The substrate can be a synthetic peptide corresponding to the N-terminal tail of histone H3 or reconstituted mononucleosomes. S-adenosyl-L-methionine (SAM) serves as the methyl donor.
-
Inhibitor Incubation: A range of concentrations of the test inhibitor (e.g., this compound) is pre-incubated with the PRC2 complex.
-
Reaction Initiation: The reaction is initiated by the addition of the histone substrate and [3H]-SAM.
-
Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. The incorporation of the radiolabeled methyl group onto the histone substrate is quantified using methods like scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular H3K27me3 Inhibition Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit EZH2 activity in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines with known EZH2 dependency (e.g., HCC1806 breast cancer cells) are cultured.[3]
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specific duration (e.g., 72 hours).[3]
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody specific for H3K27me3, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Imaging and Quantification: Images are acquired using high-content imaging systems. The intensity of the H3K27me3 signal within the nucleus is quantified.
-
Data Analysis: Cellular IC50 values are determined by plotting the reduction in H3K27me3 levels against the inhibitor concentration.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for assessing EZH2 inhibitors.
Caption: EZH2 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for Assessing EZH2 Inhibitor Specificity.
Specificity and Off-Target Considerations
While this compound is reported to be a selective EZH2 inhibitor, it is crucial to assess its activity against other histone methyltransferases and a broader panel of kinases to fully understand its specificity profile. The SAM-competitive nature of this compound suggests potential for interaction with other SAM-dependent enzymes.[3][4][5]
A study investigating off-target effects of various epigenetic probes found that some, including certain EZH2 inhibitors, could inhibit the efflux transporter ABCG2, potentially confounding results in combination drug screens.[6] Therefore, comprehensive off-target profiling is essential for accurate interpretation of experimental data.
Alternatives to this compound
Several other EZH2 inhibitors are available for cancer research, each with distinct properties:
-
GSK343: A close analog of this compound, often used in parallel for in vitro studies due to its high potency, though it has high clearance, limiting its in vivo use.[5]
-
Tazemetostat (EPZ-6438): A clinically advanced EZH2 inhibitor that has shown efficacy in certain lymphomas and sarcomas. It exhibits high selectivity for EZH2.
-
GSK126: A highly selective EZH2 inhibitor that has been evaluated in clinical trials.[5]
-
DZNep (Deazaneplanocin A): An indirect inhibitor of EZH2 that acts by depleting intracellular levels of the PRC2 complex subunits.[3] Its mechanism is less specific than direct EZH2 enzymatic inhibitors.
Conclusion
This compound is a valuable tool for investigating the biological roles of EZH2 in cancer. Its potency and cell permeability make it suitable for a range of in vitro studies. However, as with any chemical probe, careful consideration of its specificity and potential off-target effects is paramount. For in vivo studies or clinical translation, newer generation EZH2 inhibitors with improved pharmacokinetic properties and well-documented selectivity profiles, such as tazemetostat, may be more appropriate alternatives. The selection of an EZH2 inhibitor should be guided by the specific research question and the experimental context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK926
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive operational and disposal plan for GSK926, a potent and selective EZH2 inhibitor. Adherence to these step-by-step procedures will mitigate risks and foster a culture of safety in the laboratory.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields to protect against splashes.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound in powdered form, a suitable respirator should be used within a chemical fume hood.
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a designated chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Thoroughly wash hands after handling the compound.[1]
This compound Waste Segregation and Collection
Proper segregation of waste at the point of generation is a critical step for safe and compliant disposal.[2][3][4][5][6] Never mix this compound waste with non-hazardous trash or dispose of it down the drain.[1][3][5]
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, pipette tips, gloves).[4] | A designated, leak-proof container lined with a heavy-duty plastic bag, clearly labeled as "Hazardous Chemical Waste".[4][7] |
| Liquid Chemical Waste | Stock solutions, experimental media containing this compound, and solvent rinses.[4] | A designated, chemically compatible, and leak-proof container with a secure screw-on lid.[7] |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with this compound. | An approved, puncture-resistant sharps container clearly labeled for hazardous chemical waste.[8] |
| Empty Containers | Original vials or containers that held pure this compound. | Must be managed as hazardous waste. Triple-rinse with a suitable solvent, collect the rinsate as liquid hazardous waste, deface the label, and dispose of the container as instructed by your EHS department.[4] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
1. Waste Generation and Segregation:
- At the point of use, immediately segregate waste into the appropriate categories: solid, liquid, or sharps.
- Use dedicated, clearly labeled containers for each waste stream.
2. Containerization:
- Solid Waste: Collect all solid materials contaminated with this compound in a designated hazardous waste container.[4] Securely seal the container when not in use.
- Liquid Waste: Carefully transfer all solutions containing this compound into a designated liquid hazardous waste container.[1] Do not overfill; it is recommended to fill to no more than 80% capacity to prevent spills.[7] Keep the container securely closed when not in use.[1][7]
3. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.[3][6]
4. Storage:
- Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][5] This area should be well-ventilated and away from general laboratory traffic.
5. Spill and Decontamination:
- In the event of a spill, alert personnel in the vicinity and evacuate if necessary.
- For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover with a damp cloth or paper towel to avoid raising dust.[4]
- Collect all cleanup materials and place them in the solid hazardous waste container.
- Decontaminate the spill area with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough cleaning with soap and water.[2][3] All cleaning materials must also be disposed of as hazardous waste.[4]
6. Final Disposal:
- Once a waste container is full or has been in storage for the maximum allowable time per institutional policy, arrange for its collection.
- Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[3][4][5][6]
- Complete all required waste disposal documentation accurately.[1]
- The typical final disposal method for cytotoxic and potent compounds like this compound is high-temperature incineration.[4]
Experimental Workflow and Signaling Pathway Diagrams
To provide further context for the handling of this compound, the following diagrams illustrate the general workflow for its disposal and its mechanism of action.
References
Personal protective equipment for handling GSK926
Disclaimer: No specific Safety Data Sheet (SDS) for GSK926 is publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, selective, cell-active research compounds and information available for similar EZH2 inhibitors. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to conduct a formal risk assessment and establish specific standard operating procedures (SOPs) before handling this substance.
This compound is a selective and potent inhibitor of the histone lysine (B10760008) methyltransferase EZH2, with cell-active properties, making it a valuable tool in cancer research.[1][2] Due to its potent biological activity, it is crucial to handle this compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
A conservative approach to personal protection is mandatory when handling this compound, given the absence of specific hazard data. The following PPE should be considered the minimum requirement.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | A lab coat, worn fully buttoned. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be used. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder form or creating solutions. |
Operational and Disposal Plans
A clear and logical workflow is critical to ensure the safe handling and disposal of this compound. The following sections provide a step-by-step guide from receiving the compound to its final disposal.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
-
Designated Area: All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Weighing: To prevent the generation of airborne dust, weigh the solid compound within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Post-Experiment: After each procedure, thoroughly decontaminate all work surfaces and equipment. Remove and dispose of PPE in the designated waste containers.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Spill Cleanup: In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use an inert absorbent material to contain the spill. Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal.
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused or Expired Compound | Dispose of in its original container or a clearly labeled, sealed container as hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a dedicated, sealed, and chemically compatible waste container. Clearly label as "Hazardous Waste" with the chemical name and solvent. Do not pour down the drain. |
| Contaminated Labware (Gloves, pipette tips, etc.) | Collect in a designated hazardous waste bag or container. For highly contaminated items, use an inert absorbent material to contain the substance before disposal. |
Experimental Workflow
The following diagram outlines a general workflow for the safe handling of a potent research compound like this compound.
Caption: A generalized workflow for the safe handling of potent research compounds like this compound.
Signaling Pathway Context
This compound is an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. By inhibiting EZH2, this compound can lead to the reactivation of tumor suppressor genes that have been silenced by this epigenetic modification.
Caption: The inhibitory effect of this compound on the EZH2 signaling pathway, leading to gene reactivation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
